4-(Difluoromethoxy)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOYCCCAFJQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920380 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90446-25-6 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Difluoromethoxy)benzonitrile: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(Difluoromethoxy)benzonitrile. This compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic and steric properties conferred by the difluoromethoxy group. This document includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its relevance in contemporary drug discovery.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a nitrile group and a difluoromethoxy group attached to a benzene ring at the para position.
Chemical Structure:
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Cyanophenyl difluoromethyl ether, 1-Cyano-4-(difluoromethoxy)benzene | N/A |
| CAS Number | 90446-25-6 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 40-44 °C | [1] |
| Boiling Point | 224.3 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | General chemical principles |
| SMILES | C1=CC(=CC=C1C#N)OC(F)F | [1] |
Synthesis and Experimental Protocols
Synthesis of this compound from 4-Hydroxybenzonitrile
This method involves the difluoromethylation of a phenolic precursor.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Methodology:
-
Reaction Setup: To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic and Analytical Characterization
The following sections describe the expected analytical data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.70 - 7.80 | Doublet | ~8-9 | 2H, Ar-H ortho to -CN |
| 7.20 - 7.30 | Doublet | ~8-9 | 2H, Ar-H ortho to -OCF₂H | |
| 6.60 - 7.00 | Triplet | ~73-75 | 1H, -OCH F₂ | |
| ¹³C NMR | ~160 | Singlet | - | Ar-C -OCF₂H |
| ~134 | Singlet | - | Ar-C -H ortho to -CN | |
| ~118 | Singlet | - | Ar-C -H ortho to -OCF₂H | |
| ~117 | Singlet | - | C N | |
| ~115 | Triplet | ~260 | -OC F₂H | |
| ~108 | Singlet | - | Ar-C -CN |
Experimental Protocol for NMR Analysis:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 - 2220 | Strong, Sharp | C≡N (nitrile) stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretches |
| ~1250 - 1100 | Strong | C-O-C stretch and C-F stretches |
| ~850 - 800 | Strong | para-disubstituted benzene C-H bend |
Experimental Protocol for FT-IR Analysis:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid compound or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 169. Key fragmentation pathways would likely involve the loss of the difluoromethyl radical (•CHF₂) leading to a fragment at m/z = 118, or the loss of the entire difluoromethoxy group. Further fragmentation of the benzonitrile ring structure would also be observed.
Experimental Protocol for Mass Spectrometry:
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV.
Role in Drug Discovery and Development
The difluoromethoxy group is a valuable substituent in modern drug design due to its unique properties that can enhance the pharmacological profile of a lead compound.[3]
Key Attributes of the Difluoromethoxy Group:
-
Metabolic Stability: The strong C-F bonds in the difluoromethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups like hydroxyl (-OH) or thiol (-SH) groups. This substitution can maintain or improve binding affinity to a biological target while improving metabolic stability.
-
Modulation of Physicochemical Properties: The OCF₂H group is more lipophilic than a methoxy group, which can influence a molecule's solubility, permeability, and oral absorption.[4] It is also a weak hydrogen bond donor.[4]
Caption: Role of intermediates in the drug discovery pipeline.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while requiring specialized reagents, follows established chemical principles. The unique properties imparted by the difluoromethoxy group make it an attractive building block for the development of novel molecules with enhanced properties. This guide provides a foundational understanding for researchers and developers working with this and related compounds.
References
A Technical Guide to 4-(Difluoromethoxy)benzonitrile: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and development.
Core Compound Data
Molecular Weight: 169.13 g/mol [1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Melting Point | 40-44 °C | [1] |
| Boiling Point | 244.6 °C at 760 mmHg | [2] |
| Density | 1.26 g/cm³ | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Synonyms | 1-Cyano-4-(difluoromethoxy)benzene, 4-Cyanophenyl difluoromethyl ether | [1] |
Spectroscopic Data
While a specific spectrum for this compound is not publicly available, typical spectral characteristics can be inferred from its structure and data for analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), a triplet for the -OCHF₂ proton with coupling to fluorine. |
| ¹³C NMR | Aromatic carbons, a nitrile carbon, and a triplet for the difluoromethoxy carbon due to C-F coupling. |
| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group. |
| IR Spectroscopy | A strong, sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. C-O and C-F stretching bands would also be present. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 169.13, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
This compound is a key intermediate, and its synthesis is of significant interest. While specific proprietary methods may vary, a common synthetic approach involves the difluoromethylation of 4-cyanophenol.
General Synthetic Protocol: Difluoromethylation of 4-Cyanophenol
This protocol is a representative method for the synthesis of aryl difluoromethyl ethers.
Materials:
-
4-Cyanophenol
-
A difluoromethylating agent (e.g., sodium chlorodifluoroacetate, diethyl (bromodifluoromethyl)phosphonate)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add the difluoromethylating agent to the stirred solution. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C) and monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
The difluoromethoxy (-OCHF₂) group is a valuable substituent in medicinal chemistry, often used as a bioisostere for methoxy or hydroxyl groups. It can improve a molecule's metabolic stability, lipophilicity, and binding affinity.
Pharmaceutical Applications
This compound serves as a vital building block in the synthesis of various pharmaceuticals.[1] Its applications are particularly noted in the development of drugs targeting neurological disorders.[1] The inclusion of the difluoromethoxy group can enhance the pharmacokinetic properties of a drug candidate by blocking metabolic oxidation that might otherwise occur at that position.
One notable application is in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is mutated in patients with cystic fibrosis. For instance, it is a key fragment in the synthesis of compounds like ABBV/GLPG-2222, a potent CFTR corrector.
Agrochemical Applications
In the agrochemical sector, this compound is used as an intermediate for the synthesis of advanced herbicides and pesticides.[1] The unique electronic properties of the difluoromethoxy group can contribute to the efficacy and selectivity of the final active ingredients.
Signaling Pathways and Experimental Workflows
The strategic incorporation of the difluoromethoxy group, often introduced via intermediates like this compound, is a key consideration in modern drug design. The following diagrams illustrate a relevant biological pathway where such moieties are found and a typical workflow for their evaluation.
Caption: Workflow for evaluating a difluoromethoxy analog in drug discovery.
Caption: Simplified signaling pathway for Roflumilast, a PDE4 inhibitor.
References
A Technical Guide to the Spectroscopic Profile of 4-(Difluoromethoxy)benzonitrile
This document provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-(Difluoromethoxy)benzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the characterization of this compound. This guide includes available spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.
While comprehensive ¹H and ¹⁹F NMR data are publicly available, specific experimental ¹³C NMR and IR spectral data for this compound were not found in a thorough search of available literature. To provide a useful reference, data for the closely related compound, 4-fluorobenzonitrile, is included for comparative purposes, alongside the expected characteristic frequencies for the functional groups present in the target molecule.
Spectroscopic Data
The following tables summarize the available quantitative NMR data for this compound and reference data for related compounds.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.69 | Doublet (d) | 8.5 | 2H | Ar-H (ortho to -CN) |
| 7.22 | Doublet (d) | 8.5 | 2H | Ar-H (ortho to -OCHF₂) |
| 6.61 | Triplet (t) | 72.4 | 1H | -OCH F₂ |
Table 2: ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| -82.35 | Doublet (d) | 72.5 | 2F | -OCHF ₂ |
Table 3: Reference ¹³C NMR Data for 4-Fluorobenzonitrile
| Chemical Shift (δ) ppm | Assignment |
| 165.1 (d, J=254.5 Hz) | C -F |
| 132.8 (d, J=9.2 Hz) | C H (ortho to -CN) |
| 118.1 | C N |
| 116.5 (d, J=22.0 Hz) | C H (ortho to -F) |
| 109.1 (d, J=3.5 Hz) | C -CN |
Table 4: Reference and Expected Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Expected for this compound |
| ~3100-3000 | C-H stretch (aromatic) | Yes |
| ~2240-2220 | C≡N stretch (nitrile) | Yes[1][2] |
| ~1600, ~1500 | C=C stretch (aromatic ring) | Yes |
| ~1250-1000 | C-O stretch and C-F stretch | Yes |
Experimental Protocols
The following are detailed methodologies typical for the acquisition of NMR and IR spectra for aromatic nitrile compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 5 seconds, and an acquisition time of at least 2 seconds.
-
Typically, 16 to 64 scans are collected for a high signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹⁹F NMR Acquisition:
-
The spectrometer is tuned to the fluorine frequency (e.g., 376 MHz on a 400 MHz instrument).
-
A standard one-pulse sequence with proton decoupling is used.
-
A spectral width appropriate for fluorinated organic compounds is selected.
-
Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.
-
-
Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication function to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is combined with ~100 mg of dry potassium bromide (KBr) powder.
-
The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.
-
The powder is then compressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is collected.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)benzonitrile, a versatile intermediate compound utilized in the pharmaceutical and agrochemical industries. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.
Core Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The presence of the difluoromethoxy group significantly influences its physical and chemical properties, enhancing its utility as a building block in organic synthesis.
Data Presentation
The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Source(s) |
| Melting Point | 40 - 44 °C | [1][2] |
| 40 - 42 °C | ||
| Solubility in Water | Likely low solubility | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and chloroform. | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: A small amount of this compound is finely crushed, if necessary, and packed into a capillary tube to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[4]
-
Cooling and Repetition: The apparatus is allowed to cool before repeating the measurement with a fresh sample to ensure accuracy.
Solubility Determination (Qualitative)
Understanding the solubility of a compound is essential for its application in synthesis, formulation, and biological assays.
Principle: The solubility of a solute in a solvent is determined by observing the formation of a homogeneous solution when the two are mixed in a specified ratio.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Spatula or balance for weighing the solid
Procedure:
-
Sample Preparation: A predetermined amount of this compound (e.g., 25 mg) is added to a clean, dry test tube.[5]
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 0.5 mL of water, dichloromethane, or chloroform) is added to the test tube.[5]
-
Mixing: The mixture is agitated thoroughly using a vortex mixer or by stirring with a glass rod to facilitate dissolution.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration. If a solid remains, it is considered insoluble or sparingly soluble.
-
pH Measurement (for aqueous solutions): If the compound is water-soluble, the pH of the resulting solution can be tested with pH paper to indicate the presence of acidic or basic functional groups.[5]
Logical Workflow Visualization
In the context of drug discovery, a compound like this compound often serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. The following diagram illustrates a generalized workflow for the synthesis and initial screening of a novel drug candidate derived from this starting material.
Caption: Generalized workflow for drug discovery starting from an intermediate.
This guide provides foundational knowledge on the physical properties of this compound and the standard procedures for their measurement, offering valuable insights for professionals in research and development.
References
The Synthetic Versatility of Benzonitrile Derivatives: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzonitrile and its derivatives are a cornerstone of modern organic synthesis, prized for their versatility as key building blocks in a vast array of applications, from pharmaceuticals to advanced materials. The presence of the cyano group on an aromatic ring provides a unique handle for a multitude of chemical transformations, making these compounds indispensable in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of benzonitrile derivatives, complete with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Core Synthetic Methodologies
The synthesis of benzonitrile derivatives can be achieved through several reliable methods, each with its own set of advantages. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and the scale of the reaction.
Classical Approaches: Sandmeyer and Rosenmund-von Braun Reactions
The Sandmeyer reaction is a well-established and dependable method for the synthesis of aryl nitriles from the corresponding anilines.[1] This two-step process involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to introduce the nitrile functionality.[1]
The Rosenmund-von Braun reaction offers another classical route, involving the cyanation of aryl halides with copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent.[2] Modern modifications of this reaction have been developed to proceed under milder conditions.[3]
Modern Advancements: Palladium-Catalyzed Cyanation
In recent years, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of benzonitriles. These methods offer the advantage of milder reaction conditions and a broader tolerance for various functional groups.[3][4] The use of less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), has also made these approaches more attractive from a safety and environmental perspective.[4][5]
Comparative Analysis of Synthetic Yields
The efficiency of benzonitrile synthesis is highly dependent on the chosen methodology and the electronic nature of the substituents on the aromatic ring. The following table provides a comparative summary of reported yields for various substituted benzonitriles synthesized via different methods.
| Starting Material (Substituent) | Product | Sandmeyer Reaction Yield (%) | Rosenmund-von Braun Yield (%) | Palladium-Catalyzed Cyanation Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93 | - | - |
| 2-Methylaniline | 2-Methylbenzonitrile | 85 | - | - |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75 | - | - |
| 4-Iodotoluene | 4-Methylbenzonitrile | - | 91 | - |
| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | - | 88 | - |
| 4-Bromoacetophenone | 4-Acetylbenzonitrile | - | - | 95 |
| 4-Chlorobenzaldehyde | 4-Formylbenzonitrile | - | - | 89 |
Key Reactions and Transformations of Benzonitrile Derivatives
The nitrile group of benzonitrile derivatives is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable intermediate in multi-step syntheses.
Hydrolysis to Benzoic Acids
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be carried out under either acidic or basic conditions, with the rate being significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate this transformation by increasing the electrophilicity of the nitrile carbon.[6]
Reduction to Benzylamines
The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. This transformation can be achieved using various reducing agents, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common and efficient method.
Spectroscopic Characterization
The structural elucidation of benzonitrile derivatives is routinely performed using a combination of spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the electronic environment of the protons on the aromatic ring.
| Compound | C≡N Stretch (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Benzonitrile | ~2229 | 7.4-7.7 (m, 5H) | 112.9, 118.7, 129.3, 132.3, 132.8 |
| 4-Methoxybenzonitrile | ~2225 | 6.95 (d, 2H), 7.6 (d, 2H), 3.85 (s, 3H) | 104.3, 114.6, 119.2, 133.8, 162.5 |
| 4-Nitrobenzonitrile | ~2232 | 7.85 (d, 2H), 8.3 (d, 2H) | 116.9, 118.2, 124.3, 133.2, 150.1 |
Applications in Drug Discovery and Development
Benzonitrile derivatives are prominent scaffolds in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. Their ability to act as hydrogen bond acceptors and bioisosteres for other functional groups contributes to their frequent appearance in drug candidates.[7]
Anticancer Activity
A significant number of benzonitrile-containing compounds have been investigated as potential anticancer agents.[7] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, the disruption of key signaling pathways, and the inhibition of various kinases.[7]
Tubulin Polymerization Inhibition: Certain benzonitrile derivatives, particularly 2-phenylacrylonitriles, have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[7]
PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins that cancer cells can exploit to evade the immune system.[7] Benzonitrile-containing small molecules have been developed to inhibit this interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[7]
The following table summarizes the in vitro anticancer activity of selected benzonitrile derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |
| Biphenyl-1,2,3-triazol-benzonitrile | - | PD-1/PD-L1 Inhibition | 8.52 |
| 2-Phenylacrylonitrile derivative (1g2a) | HCT116 | Tubulin Polymerization Inhibition | Nanomolar range |
| 2-Phenylacrylonitrile derivative (1g2a) | BEL-7402 | Tubulin Polymerization Inhibition | Nanomolar range |
| Thiazolidinedione-benzonitrile hybrid | MCF-7 (Breast) | - | ~5-10 |
| Thiazolidinedione-benzonitrile hybrid | A549 (Lung) | - | ~10-20 |
Antiviral and Antimicrobial Activity
The therapeutic potential of benzonitrile derivatives extends beyond oncology. Certain derivatives have demonstrated promising activity against various viruses and microbial pathogens. For instance, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells.[7] Additionally, novel benzo- and naphthonitrile derivatives have shown significant antibacterial and antifungal activities.[7]
| Compound Class | Pathogen | Mechanism | EC₅₀/MIC (µM) |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | Hepatitis C Virus (HCV) | Viral Entry Inhibition | 0.022 |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive & Gram-negative bacteria | - | Not specified |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Fungi | - | Not specified |
Detailed Experimental Protocols
Synthesis of 4-Nitrobenzonitrile via Sandmeyer Reaction
Diazotization:
-
In a 250 mL beaker, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 60 mL of 6 M hydrochloric acid by gentle warming.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 15 minutes.
-
Continue stirring for an additional 15 minutes at 0-5 °C to ensure complete diazotization.
Cyanation:
-
In a separate 500 mL flask, dissolve 13.5 g (0.15 mol) of copper(I) cyanide in 100 mL of warm (50-60 °C) 2 M sodium cyanide solution.
-
Cool the copper(I) cyanide solution to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 2 hours, and then heat it to 60-70 °C for 30 minutes.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the crude product with water and then recrystallize from ethanol to afford pure 4-nitrobenzonitrile.
Hydrolysis of 4-Chlorobenzonitrile to 4-Chlorobenzoic Acid
-
In a 100 mL round-bottom flask equipped with a reflux condenser, place 2.75 g (0.02 mol) of 4-chlorobenzonitrile and 25 mL of 10% aqueous sodium hydroxide solution.
-
Add a magnetic stir bar and heat the mixture to reflux with stirring for 2 hours. Ammonia gas will be evolved.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chlorobenzoic acid.
Palladium-Catalyzed Cyanation of 4-Bromoanisole
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol %), the appropriate phosphine ligand (e.g., Xantphos, 4 mol %), and zinc cyanide (0.6 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromoanisole (1 equivalent) and the solvent (e.g., DMF or DMAc).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxybenzonitrile.
Visualizing Workflows and Pathways
General Workflow for Synthesis and Biological Evaluation of Benzonitrile Derivatives
Caption: General workflow for the synthesis and biological evaluation of novel benzonitrile derivatives.
PD-1/PD-L1 Immune Checkpoint Pathway and its Inhibition
Caption: Simplified diagram of the PD-1/PD-L1 signaling pathway and its inhibition by benzonitrile derivatives.
Mechanism of Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition by certain benzonitrile derivatives, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Utility of 4-(Difluoromethoxy)benzonitrile in the Synthesis of Novel Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties into molecular scaffolds has become a paramount approach in modern medicinal chemistry and materials science. Among the privileged fluorinated building blocks, 4-(difluoromethoxy)benzonitrile stands out as a versatile and valuable intermediate. Its unique combination of a reactive nitrile group and a difluoromethoxy substituent—which imparts desirable physicochemical properties such as enhanced metabolic stability and modulated lipophilicity—makes it an attractive starting point for the synthesis of a diverse array of novel compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a key building block for the development of innovative molecules in the pharmaceutical, agrochemical, and materials science sectors.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline solid at room temperature. The difluoromethoxy group is weakly electron-withdrawing and can act as a lipophilic hydrogen bond donor, a feature that is particularly advantageous in drug design for improving target engagement and pharmacokinetic profiles.
| Property | Value |
| CAS Number | 90446-25-6 |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Melting Point | 40-44 °C |
| Boiling Point | 244.6 °C at 760 mmHg |
| Density | 1.26 g/cm³ |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the difluoromethylation of 4-cyanophenol using a suitable difluorocarbene precursor, such as sodium chlorodifluoroacetate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), cesium carbonate (1.5 eq.), and a mixture of dimethylformamide (DMF) and water (e.g., 8:1 v/v).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Addition of Reagent: Add sodium chlorodifluoroacetate (2.5-3.0 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Transformations of this compound
The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, providing access to a wide range of derivatives.
[3+2] Cycloaddition to Tetrazoles
The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide source to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq.), sodium azide (1.5 eq.), and a Lewis acid catalyst such as zinc chloride or indium(III) chloride (0.5 eq.) in a suitable solvent like dimethylformamide (DMF) or water.
-
Reaction: Heat the mixture to 120-150 °C for several hours. The reaction can be significantly accelerated using microwave irradiation.
-
Work-up: After cooling, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system to yield the pure tetrazole derivative.
Reduction to Primary Amines
The nitrile group can be readily reduced to a primary amine, providing a key intermediate for further functionalization.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq.) in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Addition of Nitrile: Slowly add a solution of this compound (1.0 eq.) in THF to the cooled (0 °C) suspension of the reducing agent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with an organic solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude amine by distillation or column chromatography.
Hydrolysis to Carboxylic Acids
Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, a crucial functional group in many biologically active molecules.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an excess of a strong aqueous base, such as 20% sodium hydroxide.
-
Reaction: Heat the mixture to reflux for several hours until the nitrile is completely hydrolyzed.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure carboxylic acid.
Applications in the Synthesis of Bioactive Molecules
The 4-(difluoromethoxy)phenyl motif is a key feature in a number of clinically important drugs and agrochemicals. While direct examples starting from this compound can be found in proprietary patent literature, the utility of this building block can be illustrated through the synthesis of precursors to known classes of bioactive molecules, such as phosphodiesterase 4 (PDE4) inhibitors.
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells.[1] Roflumilast, a PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), features a difluoromethoxy group that is critical for its activity and metabolic stability.
The synthesis of analogs of PDE4 inhibitors can be envisioned starting from the derivatives of this compound, such as the corresponding benzylamine or benzoic acid, which can be further elaborated to construct the final drug scaffold.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the multifaceted reactivity of its nitrile group provide access to a wide range of functionalized molecules. The incorporation of the difluoromethoxy group offers a strategic advantage in the design of novel pharmaceuticals, agrochemicals, and advanced materials by favorably modulating their physicochemical and biological properties. The experimental protocols and synthetic transformations detailed in this guide underscore the broad utility of this compound and its potential to accelerate the discovery and development of next-generation chemical entities.
References
The Difluoromethoxy Group: A Deep Dive into its Electron-Withdrawing Properties for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in modern medicinal chemistry. Its unique electronic and physicochemical properties offer a compelling advantage in the quest to fine-tune the characteristics of drug candidates. This technical guide provides a comprehensive exploration of the electron-withdrawing effects of the difluoromethoxy group, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in their drug discovery endeavors.
Electronic Profile of the Difluoromethoxy Group: A Quantitative Perspective
The difluoromethoxy group is characterized as a moderate electron-withdrawing substituent, a property that stems from the strong inductive effect of the two fluorine atoms. This electron-withdrawing nature significantly influences the acidity of neighboring functional groups and the overall electron distribution within a molecule. To quantify this effect, Hammett constants (σ) are a crucial metric.
Table 1: Hammett Substituent Constants for the Difluoromethoxy Group and Common Comparators
| Substituent | σ_m_ (meta) | σ_p_ (para) |
| -OCF₂H | 0.31 | 0.14 |
| -OCH₃ | 0.12 | -0.27 |
| -CF₃ | 0.43 | 0.54 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Note: Values for -OCF₂H are based on a combination of experimental and computational studies. Values for other substituents are established experimental values for comparison.
The data clearly indicates that the -OCF₂H group is more electron-withdrawing than the methoxy (-OCH₃) group, but less so than the potent trifluoromethyl (-CF₃) group. This intermediate electron-withdrawing strength allows for nuanced modulation of a molecule's properties.
Another critical parameter influenced by the -OCF₂H group is the acidity of proximal protons, quantified by the pKa value. The electron-withdrawing nature of the difluoromethoxy group leads to a decrease in the pKa of substituted phenols and anilinium ions, indicating increased acidity.
Table 2: Acidity (pKa) of Difluoromethoxy-Substituted Phenols and Anilines
| Compound | pKa |
| Phenol | 9.95 |
| 4-Methoxyphenol | 10.20 |
| 4-(Difluoromethoxy)phenol | ~9.2 (Predicted) |
| 4-Nitrophenol | 7.15 |
| Aniline (anilinium ion) | 4.60 |
| 4-Methoxyaniline (anilinium ion) | 5.34 |
| 4-(Difluoromethoxy)aniline (anilinium ion) | ~4.15 (Predicted) |
| 4-Nitroaniline (anilinium ion) | 1.00 |
Note: Experimental pKa values for difluoromethoxy-substituted compounds are not widely reported; the values presented are based on computational predictions and serve as a guide.
Experimental Protocols: Synthesis and Characterization
The ability to reliably introduce the difluoromethoxy group is paramount for its application in drug discovery. Furthermore, the experimental determination of its electronic properties provides the foundational data for rational design.
Synthesis of 4-(Difluoromethoxy)aniline: A Two-Step Procedure
This protocol outlines a common method for the preparation of 4-(difluoromethoxy)aniline, a versatile building block in medicinal chemistry.[1][2]
Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene
-
Reaction Setup: To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide), add a slight excess of a base such as sodium hydroxide to form the sodium phenoxide.
-
Difluoromethylation: Introduce monochlorodifluoromethane (Freon 22) gas into the reaction mixture under controlled pressure and temperature. The reaction is typically carried out in an autoclave.
-
Workup: After the reaction is complete, carefully vent the excess gas. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield 4-(difluoromethoxy)nitrobenzene.
Step 2: Reduction to 4-(Difluoromethoxy)aniline
-
Reaction Setup: Dissolve the 4-(difluoromethoxy)nitrobenzene from Step 1 in a suitable solvent such as ethanol or methanol.
-
Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C) or iron powder with an acid (e.g., acetic acid). Pressurize the reaction vessel with hydrogen gas or, in the case of iron, heat the mixture with the acid.
-
Workup: Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or chromatography to afford 4-(difluoromethoxy)aniline.[1][2]
Spectrophotometric Determination of Hammett Constants (σ)
The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry. The substituent constant, σ, can be determined by measuring the acid dissociation constants (Ka) of a series of substituted benzoic acids and comparing them to the Ka of benzoic acid itself. A common method for determining pKa is through UV-Vis spectrophotometry.
Protocol Outline:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted benzoic acid (e.g., 4-(difluoromethoxy)benzoic acid) in a suitable solvent (e.g., a methanol-water mixture).
-
Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the acid.
-
-
Spectrophotometric Measurements:
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock acid solution.
-
Record the UV-Vis spectrum of each sample, as well as the spectrum of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for both the acidic (HA) and basic (A⁻) forms of the compound.
-
At a chosen wavelength where the absorbance of HA and A⁻ differ significantly, measure the absorbance of each buffered solution.
-
Use the Henderson-Hasselbalch equation in conjunction with the Beer-Lambert law to calculate the pKa. The relationship can be expressed as: pKa = pH - log([A⁻]/[HA]) = pH - log((A - A_HA)/(A_A⁻ - A)), where A is the measured absorbance at a given pH, and A_HA and A_A⁻ are the absorbances of the pure acidic and basic forms, respectively.
-
-
Calculation of Hammett Constant:
-
Once the pKa of the substituted benzoic acid is determined, the Hammett constant (σ) is calculated using the equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Graphical representations are invaluable for conceptualizing complex biological processes and experimental strategies. The following diagrams, generated using the DOT language, illustrate the mechanism of a drug containing a difluoromethoxy group and a general workflow for its evaluation in drug design.
Inductive and Resonance Effects of the -OCF₂H Group
The electron-withdrawing nature of the difluoromethoxy group is a combination of a strong inductive effect (-I) and a weaker π-donating resonance effect (+R).
Bioisosteric Replacement Workflow in Drug Design
The difluoromethoxy group is often employed as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, to improve a drug candidate's properties. The following workflow outlines a typical evaluation process.
Conclusion
The difluoromethoxy group presents a compelling and versatile tool for medicinal chemists. Its moderate electron-withdrawing properties, situated between the well-known methoxy and trifluoromethyl groups, allow for a nuanced approach to optimizing the electronic landscape of a drug candidate. By understanding the quantitative impact of the -OCF₂H group on parameters such as Hammett constants and pKa, and by employing robust synthetic and analytical methodologies, researchers can strategically leverage its unique characteristics to enhance metabolic stability, modulate acidity, and ultimately design more effective and safer therapeutics. The continued exploration and application of the difluoromethoxy group will undoubtedly contribute to the advancement of drug discovery and development.
References
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 4-(Difluoromethoxy)benzonitrile
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of 4-(difluoromethoxy)benzonitrile. This versatile building block offers unique physicochemical properties that can be leveraged to design novel therapeutics, particularly in the realm of cystic fibrosis and beyond.
Introduction to this compound
This compound is an aromatic compound featuring a nitrile group and a difluoromethoxy group attached to a benzene ring.[1][2] The presence of the difluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 90446-25-6 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | 244.6 °C at 760 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
The Strategic Advantage of the Difluoromethoxy Group in Drug Design
The difluoromethoxy (-OCHF₂) group serves as a valuable bioisostere for the more common methoxy (-OCH₃) group.[1][4][5] Its unique properties can be strategically employed to overcome common challenges in drug development.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.[1][3]
-
Modulated Lipophilicity: The -OCHF₂ group is more lipophilic than a methoxy group but less so than a trifluoromethoxy (-OCF₃) group. This allows for fine-tuning of a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]
-
Hydrogen Bond Donor Capability: The hydrogen atom of the difluoromethoxy group is sufficiently acidic to act as a hydrogen bond donor. This allows it to mimic the hydrogen bonding interactions of hydroxyl (-OH) or amine (-NH₂) groups, potentially preserving or enhancing binding affinity to biological targets.[1][6]
Core Research Area: Development of CFTR Correctors for Cystic Fibrosis
A highly promising research avenue for this compound lies in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common.[7][8] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, preventing it from reaching the cell surface to function as a chloride ion channel.[7][9][10]
CFTR correctors are small molecules that bind to the misfolded CFTR protein and help it to fold correctly, thereby facilitating its trafficking to the cell membrane and restoring its function.[7][8][11]
The Case of Galicaftor (ABBV/GLPG-2222)
The clinical candidate Galicaftor (ABBV/GLPG-2222) is a potent CFTR corrector that incorporates a 7-(difluoromethoxy)chromane moiety.[12][13] Structure-activity relationship (SAR) studies during its development revealed that the substitution of a methoxy group with a difluoromethoxy group at the 7-position of the chromane ring resulted in improved potency and clearance.[12]
Table 2: Structure-Activity Relationship of Chromane Analogs as CFTR Correctors
| Compound | R | Potency | Clearance | Reference(s) |
| 15 | -OCH₃ | - | - | [12] |
| 20 | -OCHF₂ | Improved | Improved | [12] |
| Galicaftor (ABBV-2222) | (structure with 7-OCHF₂) | EC₅₀ <10 nM | Low | [2][14] |
This highlights the potential of incorporating the this compound scaffold into novel CFTR corrector designs.
Proposed Research Workflow
A potential research workflow for developing novel CFTR correctors based on this compound is outlined below.
Caption: Proposed workflow for the discovery of novel CFTR correctors.
CFTR Corrector Signaling Pathway
The mechanism of action of CFTR correctors involves rescuing the misfolded F508del-CFTR protein from degradation and promoting its trafficking to the cell membrane.
Caption: Mechanism of action of a CFTR corrector.
Exploratory Research Areas
The favorable properties of the difluoromethoxy group suggest that this compound could also be a valuable starting point for developing inhibitors of other therapeutic targets. Benzonitrile-containing compounds have demonstrated activity in various areas, including:
-
Aromatase and Sulfatase Inhibitors: For the treatment of hormone-dependent cancers.
-
Microtubule-Destabilizing Agents: As potential anticancer agents.
Introducing the difluoromethoxy group into these scaffolds could lead to improved pharmacokinetic profiles and enhanced efficacy.
Experimental Protocols
General Synthesis of a 7-(Difluoromethoxy)chromane Intermediate
The following is a representative, generalized protocol for the synthesis of a key intermediate, based on literature procedures.[12]
-
Starting Material: 4-Hydroxybenzonitrile.
-
Difluoromethylation: React 4-hydroxybenzonitrile with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) in a suitable solvent (e.g., DMF) at elevated temperature to yield this compound.
-
Chromane Ring Formation: A multi-step sequence involving reaction with a suitable three-carbon synthon, followed by cyclization, can be employed to construct the chromane ring system. For example, a reaction with epichlorohydrin followed by intramolecular cyclization.
-
Functional Group Interconversion: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.
Cell-Based Assay for CFTR Corrector Activity
A common method to assess the activity of CFTR correctors is the Ussing chamber assay, which measures ion transport across a polarized epithelial cell monolayer.
-
Cell Culture: Grow human bronchial epithelial cells homozygous for the F508del-CFTR mutation on permeable supports.
-
Compound Treatment: Treat the cells with the test compound (e.g., a novel this compound derivative) for 24-48 hours to allow for CFTR correction.
-
Ussing Chamber Measurement: Mount the permeable supports in an Ussing chamber. Measure the short-circuit current (Isc) in response to the addition of a CFTR activator (e.g., forskolin) and a potentiator (e.g., ivacaftor). An increase in the forskolin-stimulated Isc indicates restored CFTR function.
-
Data Analysis: Calculate the EC₅₀ value for each compound to determine its potency.
Conclusion
This compound represents a valuable and under-explored starting material for the development of novel therapeutics. Its unique combination of properties, particularly the metabolic stability and hydrogen bonding capability conferred by the difluoromethoxy group, makes it an ideal candidate for addressing challenges in drug design. The demonstrated success of the 7-(difluoromethoxy)chromane moiety in the potent CFTR corrector Galicaftor provides a strong rationale for focusing research efforts on developing novel CFTR modulators based on the this compound scaffold. Further exploration of this versatile building block in other therapeutic areas is also warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. Small molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Fluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of fluorinated benzonitriles, a class of compounds that have become indispensable building blocks in modern chemistry. From their initial synthesis through classical aromatic chemistry to their current role in the development of advanced pharmaceuticals and agrochemicals, this document provides a comprehensive overview of their evolution, key synthetic methodologies, and applications.
Introduction: The Rise of Fluorine in Aromatic Chemistry
The strategic incorporation of fluorine into organic molecules has profoundly impacted the fields of medicinal chemistry, agrochemistry, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a parent compound. Fluorinated benzonitriles, which combine the reactivity of the nitrile group with the modulating effects of fluorine on an aromatic ring, have emerged as particularly versatile intermediates. The electron-withdrawing nature of both the fluorine and nitrile functionalities creates a unique electronic environment on the benzene ring, influencing its reactivity and making these compounds valuable precursors for a wide range of complex molecular architectures.
Early Discovery and Synthesis: The Balz-Schiemann Reaction
The journey of fluorinated aromatics began with the groundbreaking work of German chemists Günther Balz and Günther Schiemann. In 1927, they developed a reliable method for introducing a fluorine atom onto an aromatic ring, a reaction that now bears their names. The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. This reaction was a significant advancement, as direct fluorination of aromatic compounds was—and still is—a hazardous and difficult-to-control process.
The first synthesis of a simple fluorobenzonitrile was made possible through the application of this reaction to an aminobenzonitrile precursor. The general mechanism proceeds in three key steps:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form an aryl diazonium salt.
-
Formation of Diazonium Fluoroborate: The aryl diazonium salt is then reacted with fluoroboric acid (HBF₄), leading to the precipitation of a relatively stable aryl diazonium fluoroborate intermediate.
-
Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is heated, causing it to decompose into the desired aryl fluoride, nitrogen gas, and boron trifluoride.
This classical method provided the first reliable route to fluorinated benzonitriles and remains a valuable tool in organic synthesis, especially for small-scale preparations and when other methods are not suitable.
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via the Balz-Schiemann Reaction
This protocol is a representative example of the classical Balz-Schiemann reaction adapted for the synthesis of a monofluorinated benzonitrile.
Materials:
-
4-Aminobenzonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sand
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a 500 mL flask, dissolve 23.6 g (0.2 mol) of 4-aminobenzonitrile in a mixture of 60 mL of concentrated hydrochloric acid and 60 mL of water.
-
Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 14.5 g (0.21 mol) of sodium nitrite in 30 mL of water, keeping the temperature below 5 °C. The addition should take approximately 30 minutes.
-
Stir the resulting solution for an additional 15 minutes at 0–5 °C.
-
-
Formation and Isolation of Diazonium Fluoroborate:
-
To the cold diazonium salt solution, slowly add 52.8 g (0.3 mol) of 48% fluoroboric acid with continuous stirring.
-
A precipitate of 4-cyanobenzenediazonium fluoroborate will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by filtration on a Büchner funnel, wash it with a small amount of cold water, then with cold methanol, and finally with diethyl ether.
-
Dry the solid in a vacuum desiccator. The yield of the diazonium salt is typically around 80-85%.
-
-
Thermal Decomposition:
-
In a 1 L flask, thoroughly mix the dried diazonium salt with an equal weight of sand.
-
Heat the flask gently with a Bunsen burner (or in a heating mantle) under a fume hood. The decomposition will start, and the product will distill.
-
Collect the distillate, which consists of crude 4-fluorobenzonitrile.
-
-
Purification:
-
Wash the crude product with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by fractional distillation. 4-Fluorobenzonitrile has a boiling point of approximately 188 °C.
-
The expected yield for this process is typically in the range of 50–60% based on the starting 4-aminobenzonitrile.
The Advent of Industrial Synthesis: Halogen Exchange (Halex) Reactions
While the Balz-Schiemann reaction was pivotal for the initial discovery and laboratory-scale synthesis, it is less suitable for large-scale industrial production due to the use of stoichiometric reagents and the potential hazards associated with isolating diazonium salts. For commercial production, the halogen exchange (Halex) reaction has become the dominant method. This process involves the nucleophilic substitution of a chlorine atom on a chlorobenzonitrile with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF).
The reaction is generally carried out at high temperatures (180–280 °C) in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The efficiency of the Halex reaction is highly dependent on the nature of the starting material; the presence of electron-withdrawing groups (like the nitrile group itself) ortho or para to the chlorine atom activates the ring towards nucleophilic attack, making the substitution more facile.
Key Developments in Halex Reactions:
-
Catalysis: To improve reaction rates and lower the required temperatures, various catalysts have been developed. Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, are commonly employed to increase the solubility and reactivity of the fluoride salt in the organic solvent.
-
Fluoride Source: While potassium fluoride is the most common fluoride source, other alkali metal fluorides like cesium fluoride (CsF) can be more reactive, albeit at a higher cost. The physical properties of the KF, such as being spray-dried to increase surface area, are also crucial for high reactivity.
-
Solvent Choice: The choice of solvent is critical. It must be polar and aprotic to solvate the potassium ion, leaving the fluoride ion more "naked" and nucleophilic. It also needs to be stable at the high temperatures required for the reaction.
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange
This protocol describes a typical laboratory-scale halogen exchange reaction for the synthesis of 4-fluorobenzonitrile.
Materials:
-
4-Chlorobenzonitrile
-
Potassium fluoride (spray-dried)
-
1,3-Dimethyl-2-imidazolidinone (DMI) or Sulfolane
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 13.75 g (0.1 mol) of 4-chlorobenzonitrile, 17.4 g (0.3 mol) of spray-dried potassium fluoride, and 100 mL of 1,3-dimethyl-2-imidazolidinone (DMI).
-
Stir the mixture to ensure a uniform suspension.
-
-
Reaction:
-
Heat the reaction mixture to 280 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2 hours. Monitor the progress of the reaction by gas chromatography (GC) if possible.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 300 mL of water and extract with toluene (3 x 100 mL).
-
Combine the organic extracts and wash them with water to remove the DMI and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure 4-fluorobenzonitrile.
-
Under optimized conditions, this method can achieve yields of up to 89.5% with high purity.[1]
Comparison of Synthetic Methodologies
The choice between the Balz-Schiemann reaction and the Halex process depends on several factors, including the scale of the synthesis, the availability of starting materials, and the substitution pattern of the desired product.
| Feature | Balz-Schiemann Reaction | Halogen Exchange (Halex) Reaction |
| Starting Material | Aromatic amine (e.g., aminobenzonitrile) | Aromatic chloride (e.g., chlorobenzonitrile) |
| Key Reagents | NaNO₂, HBF₄ | Alkali metal fluoride (e.g., KF) |
| Reaction Conditions | Low temperature diazotization, then high temperature decomposition | High temperature (180–280 °C) |
| Catalyst | None | Often requires a phase-transfer catalyst |
| Typical Yields | Moderate (50–60%) | Good to excellent (up to 90% or higher) |
| Scalability | Best for lab scale; hazardous on a large scale | Preferred method for industrial production |
| Advantages | Good for substrates not suitable for Halex (e.g., electron-rich rings) | High yields, cost-effective for large scale |
| Disadvantages | Isolation of potentially explosive diazonium salts; use of corrosive HBF₄ | Requires high temperatures and specific solvents; starting chlorobenzonitrile needed |
Evolution of Applications
The development of reliable synthetic routes to fluorinated benzonitriles paved the way for their use in various industries. The unique properties imparted by the fluorine atom and the synthetic versatility of the nitrile group made them attractive building blocks for creating high-value molecules.
Agrochemicals
In the mid-20th century, the agrochemical industry began to systematically explore the effects of fluorination on the biological activity of pesticides. Fluorinated benzonitriles became key intermediates in the synthesis of several important herbicides and insecticides.
-
Bromoxynil: While not a fluorinated compound itself, the synthesis of this nitrile herbicide, which involves the bromination of 4-hydroxybenzonitriles, illustrates the importance of the benzonitrile scaffold in agrochemicals.[2] The development of related fluorinated analogues followed this trend.
-
Flufenoxuron: This insecticide, belonging to the benzoylurea class, is a prominent example of a commercial agrochemical that contains a difluorobenzoyl moiety, which is often derived from a corresponding difluorobenzonitrile intermediate.[3][4] Flufenoxuron acts by inhibiting chitin synthesis in insects.
Pharmaceuticals
The impact of fluorinated benzonitriles has been particularly significant in the pharmaceutical industry. The introduction of fluorine can enhance a drug's metabolic stability, binding affinity, and bioavailability.
-
Gefitinib (Iressa): This anticancer drug, used for the treatment of non-small cell lung cancer, is a prime example of a modern pharmaceutical that incorporates a fluorinated aromatic group.[5][6][7] The synthesis of Gefitinib involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline, a compound that can be synthesized from precursors related to fluorinated benzonitriles. The presence of the fluorine atom is crucial for its activity as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Visualization of Synthetic Pathways
The evolution of synthetic strategies for fluorinated benzonitriles can be visualized as a progression from classical methods to more efficient industrial processes, with various starting materials leading to the desired products.
Caption: Evolution of synthetic routes to fluorinated benzonitriles and their applications.
Conclusion
The discovery and development of fluorinated benzonitriles represent a significant chapter in the history of organofluorine chemistry. From the pioneering Balz-Schiemann reaction that first made these compounds accessible, to the robust and scalable halogen exchange processes that enabled their industrial production, the journey of fluorinated benzonitriles is one of continuous innovation. Today, they are firmly established as critical intermediates in the synthesis of a wide range of high-performance molecules that are vital to human health and agriculture. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the history, synthesis, and reactivity of these versatile building blocks is essential for driving future discoveries.
References
Methodological & Application
Application Note and Protocol: Synthesis of 4-(Difluoromethoxy)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Difluoromethoxy)benzonitrile is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, potentially improving a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2] This document provides a detailed protocol for the synthesis of this compound from 4-hydroxybenzonitrile, utilizing a robust and accessible difluoromethylation method.
Reaction Scheme
The synthesis proceeds via the O-difluoromethylation of 4-hydroxybenzonitrile. A common and effective method involves the in-situ generation of difluorocarbene from a stable precursor, such as sodium 2-chloro-2,2-difluoroacetate, which then reacts with the phenoxide of 4-hydroxybenzonitrile.
Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of phenols.[3][4]
Materials and Reagents:
-
4-Hydroxybenzonitrile
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Septa
-
Needles
-
Schlenk line or nitrogen inlet
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile and cesium carbonate (1.5 equivalents).[3][4]
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[3][4]
-
-
Reagent Addition:
-
Through the septum, add anhydrous DMF and deionized water via syringe.[3]
-
Degas the resulting solution with a stream of nitrogen for approximately one hour while stirring.[3][4]
-
After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) in one portion under a counterflow of nitrogen.[3][4]
-
Quickly replace the septum and fit the flask with a condenser, also under a nitrogen atmosphere.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer multiple times with hexanes.[3]
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3][4]
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
The reaction involves gas evolution, so the system should not be completely sealed to avoid pressure buildup.[3][4]
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
A thorough hazard analysis should be conducted for all chemicals used.[4]
Data Presentation
Table 1: Summary of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 1.0 | 1.0 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 1.5 | 1.5 |
| Sodium 2-chloro-2,2-difluoroacetate | C₂Cl F₂NaO₂ | 152.46 | 2.8 | 2.8 |
| Product | ||||
| This compound | C₈H₅F₂NO | 169.13[5] | - | - |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 90446-25-6[1][5] |
| Appearance | White to off-white solid or powder[1] |
| Melting Point | 40-44 °C[1][5] |
| Boiling Point | 244.6 °C at 760 mmHg[5] |
| Density | 1.26 g/cm³[5] |
| Purity (typical) | ≥ 98% (GC)[1] |
Visualizations
References
Application Notes and Protocols: Experimental Protocol for the Difluoromethylation of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a difluoromethyl (CF2H) group into organic molecules is a crucial strategy in medicinal chemistry and drug development. The CF2H group can act as a bioisostere for hydroxyl, thiol, and amino functionalities, offering improved metabolic stability, enhanced membrane permeability, and modulated binding affinity. Benzonitrile derivatives are important structural motifs in many pharmaceuticals and agrochemicals. The direct difluoromethylation of the benzonitrile core provides a streamlined route to novel and potentially more effective therapeutic agents.
This document provides detailed experimental protocols for the difluoromethylation of benzonitrile derivatives, focusing on modern synthetic methods such as copper-catalyzed cross-coupling and photocatalytic radical reactions.
Data Presentation
Table 1: Copper-Catalyzed Difluoromethylation of Iodo-Benzonitrile Derivatives [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Iodobenzonitrile | 2-(Difluoromethyl)benzonitrile | 75 |
| 2 | 4-Iodo-2-nitrobenzonitrile | 4-(Difluoromethyl)-2-nitrobenzonitrile | 82 |
| 3 | 2-Bromo-6-iodobenzonitrile | 2-Bromo-6-(difluoromethyl)benzonitrile | 68 |
Reaction Conditions: Aryl iodide (0.3 mmol), (DMPU)₂Zn(CF₂H)₂ (0.6 mmol), CuI (10 mol%), DMPU (2 mL), 60 °C, 24 h.[1]
Table 2: Photocatalytic Difluoromethylation of Benzonitrile Derivatives (Representative)
| Entry | Substrate | Reagent | Photocatalyst | Solvent | Product | Yield (%) |
| 1 | Benzonitrile | Zn(SO₂CF₂H)₂ | fac-[Ir(ppy)₃] | MeCN | 4-(Difluoromethyl)benzonitrile | Moderate |
| 2 | 4-Methoxybenzonitrile | Zn(SO₂CF₂H)₂ | Ru(bpy)₃Cl₂ | DMSO | 3-(Difluoromethyl)-4-methoxybenzonitrile | Moderate |
Note: Specific yields for benzonitrile derivatives under photocatalytic conditions are often reported within broader substrate scope studies of heteroaromatic compounds. The yields are generally moderate to good, depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Difluoromethylation of 2-Iodobenzonitrile[1]
This protocol describes the copper-catalyzed difluoromethylation of an aryl iodide using a (difluoromethyl)zinc reagent.
Materials:
-
2-Iodobenzonitrile
-
(DMPU)₂Zn(CF₂H)₂ (prepared in situ or obtained commercially)
-
Copper(I) iodide (CuI)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzonitrile (0.3 mmol, 1.0 equiv).
-
Add copper(I) iodide (10 mol%).
-
Add 2 mL of DMPU to dissolve the solids.
-
To this solution, add a solution of (DMPU)₂Zn(CF₂H)₂ (0.6 mmol, 2.0 equiv) in DMPU.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethyl)benzonitrile.
Protocol 2: Photocatalytic Radical Difluoromethylation of Benzonitrile
This protocol outlines a general procedure for the photocatalytic difluoromethylation of benzonitrile using a common difluoromethylating reagent.
Materials:
-
Benzonitrile
-
Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) (DFMS)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃]) or similar photocatalyst
-
Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)
-
Visible light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add benzonitrile (0.2 mmol, 1.0 equiv), zinc difluoromethanesulfinate (0.4 mmol, 2.0 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).
-
Add the appropriate solvent (e.g., MeCN or DMSO, 2 mL).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in front of a visible light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the light source and quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the difluoromethylation of benzonitrile derivatives.
Caption: Proposed mechanism for photocatalytic radical difluoromethylation of benzonitrile.
References
Applications of 4-(Difluoromethoxy)benzonitrile in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzonitrile is a key fluorinated building block in the synthesis of modern agrochemicals. The incorporation of the difluoromethoxy (-OCHF₂) group into bioactive molecules can significantly enhance their efficacy and metabolic stability.[1][2] This unique substituent modulates physicochemical properties such as lipophilicity and binding affinity to target proteins, making it a valuable moiety in the design of potent herbicides and pesticides.[3][4] The nitrile functionality of this compound serves as a versatile handle for the construction of various heterocyclic scaffolds, which are prevalent in a wide range of agrochemical active ingredients.
This document provides detailed application notes on the use of this compound in the synthesis of the pre-emergence herbicide Pyroxasulfone. It includes a proposed synthetic pathway, detailed experimental protocols, quantitative data on herbicidal activity, and a diagram of the herbicide's mode of action.
Application Feature: Synthesis of the Herbicide Pyroxasulfone
Pyroxasulfone is a potent herbicide that provides effective control of annual grasses and some broad-leaved weeds in various crops, including corn, soybean, and wheat.[3] Its mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes.[2][5] A key intermediate in the synthesis of Pyroxasulfone is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol. This intermediate can be conceptually derived from this compound through a multi-step synthetic sequence.
Proposed Synthetic Pathway from this compound
A plausible synthetic route from this compound to the key pyrazole intermediate for Pyroxasulfone involves the conversion of the benzonitrile to a 1,3-dicarbonyl compound, followed by a classical Knorr pyrazole synthesis.
Caption: Proposed synthetic workflow for Pyroxasulfone from this compound.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and efficacy of Pyroxasulfone.
Table 1: Synthesis Yields of Pyroxasulfone from a Key Intermediate
| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-({[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole | Hydrogen Peroxide | Acetic Acid | 50-55 °C, 7 hours | >95% | [6] |
| 3-({[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole | Hydrogen Peroxide | Acetic Acid | Room Temp, 16 hours | ~30-35% | [6] |
Table 2: Herbicidal Efficacy of Pyroxasulfone
| Target Weed | Application Rate (g a.i./ha) | Weed Control (%) | Days After Application | Reference |
| Echinochloa crus-galli | 200 | 98 | 63 | [7] |
| Amaranthus viridis | 100 | >90 | 14 | [8] |
| Chloris elata | 100 | >80 | 28 | [8] |
| Conyza spp. | 250 | 100 | 28 | [8] |
| Monocot Weeds (general) | 127.5 (in combination) | Significant reduction | 40 | [9] |
| Dicot Weeds (general) | 127.5 (in combination) | Significant reduction | 40 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of Pyroxasulfone.
Protocol 1: Proposed Synthesis of 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile from this compound
This protocol is a proposed synthetic route based on established organic chemistry principles for the conversion of benzonitriles to pyrazoles.
Step 1a: Formation of a β-Ketoester (Claisen Condensation)
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add this compound (1.0 eq.) and ethyl acetate (1.2 eq.).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.
Step 1b: Knorr Pyrazole Synthesis
-
Dissolve the crude β-ketoester from Step 1a in glacial acetic acid.
-
Add methylhydrazine (1.1 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis of Pyroxasulfone from 3-({[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole
This protocol is adapted from a patented procedure.[6]
-
In a reaction vessel, charge 31.76 g of 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole.
-
Add 166 g of acetic acid and 1.28 g of sodium tungstate dihydrate.
-
To the stirred mixture, add 22.24 g of 50% hydrogen peroxide.
-
Maintain the reaction temperature at 25-35°C with stirring.
-
After the initial reaction, increase the temperature to 50-55°C and maintain for 7 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 25-30°C and dilute with 48 g of water.
-
Further cool the reaction mixture to 0°C and hold for 1 hour to allow for product precipitation.
-
Collect the solid product by filtration, wash with water, and dry to obtain Pyroxasulfone.
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis
Pyroxasulfone's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[2][5] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial for the formation of various cellular components, including waxes, suberin, and certain membrane lipids. The inhibition of VLCFA synthesis disrupts the normal growth and development of the plant, particularly during germination and early seedling growth, leading to plant death.
Caption: Inhibition of VLCFA biosynthesis by Pyroxasulfone.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 4-(Difluoromethoxy)benzonitrile in the Discovery of Novel CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(difluoromethoxy)benzonitrile as a key building block in the synthesis of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The incorporation of the difluoromethoxy group has been instrumental in optimizing the pharmacological properties of a new class of CFTR correctors, exemplified by the clinical candidate ABBV/GLPG-2222.
Introduction to this compound in Drug Discovery
This compound is a versatile chemical intermediate increasingly utilized in pharmaceutical research.[1] Its value stems from the unique properties conferred by the difluoromethoxy (-OCF₂H) group. This moiety serves as a lipophilic hydrogen bond donor, a rare characteristic in drug design, and can act as a bioisostere for hydroxyl, thiol, and amine groups.[1] The primary advantage of incorporating a difluoromethoxy group is the enhancement of metabolic stability due to the strength of the carbon-fluorine bonds, which are resistant to enzymatic cleavage by cytochrome P450 enzymes.[1] This leads to an extended half-life and improved pharmacokinetic profiles of drug candidates.[1]
In the context of Cystic Fibrosis (CF) drug discovery, derivatives of this compound have been pivotal in the development of a highly potent series of CFTR correctors.[2] CF is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to misfolding of the CFTR protein, preventing its trafficking to the cell surface. CFTR correctors are small molecules that aim to rescue the processing and delivery of functional CFTR protein to the cell membrane.[3][4]
Case Study: ABBV/GLPG-2222, a Potent CFTR Corrector
A prime example of the successful application of a this compound-derived moiety is the discovery of ABBV/GLPG-2222 (4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid).[2][5] This compound emerged from extensive structure-activity relationship (SAR) studies and is a potent CFTR corrector that has advanced into clinical trials.[2][6] The difluoromethoxy group at the 7-position of the chromane core was found to significantly improve potency compared to its methoxy analog.[7][8]
Quantitative Data: Structure-Activity Relationship (SAR)
The following tables summarize the SAR data for key analogs of ABBV/GLPG-2222, highlighting the impact of the difluoromethoxy substitution. The primary assays used for evaluation were a cell surface expression horseradish peroxidase (CSE-HRP) assay and a functional human bronchial epithelial transepithelial clamp circuit (HBE-TECC) assay.[1][7]
Table 1: SAR of 2-Phenyl Substituted Chromane Analogs [8]
| Compound | R | Stereochemistry | CSE-HRP EC₅₀ (μM) | HBE-TECC EC₅₀ (μM) |
| 15 | OMe | (R,R) | 0.028 | 0.028 |
| 20 | OCF₂H | (R,R) | 0.005 | 0.005 |
| 12 | OMe | (S,S) | >10 | >10 |
Data sourced from J. Med. Chem. 2018, 61, 4, 1436–1449.[8]
Table 2: In Vitro Pharmacological Profile of ABBV/GLPG-2222 (Compound 22) [8]
| Assay | Metric | Value |
| CSE-HRP | EC₅₀ (nM) | 5 |
| HBE-TECC (F508del homozygous) | EC₅₀ (nM) | 5 |
| Human Hepatocyte Clearance | CL (L/hr/kg) | <0.1 |
| Rat Hepatocyte Clearance | CL (L/hr/kg) | 0.775 |
Data sourced from J. Med. Chem. 2018, 61, 4, 1436–1449.[8]
Signaling Pathway and Mechanism of Action
Cystic Fibrosis is caused by mutations in the CFTR gene that impair the function of the CFTR protein, a chloride and bicarbonate channel.[9] The most common mutation, F508del, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation. CFTR correctors, like ABBV/GLPG-2222, are thought to act as pharmacological chaperones, binding to the misfolded F508del-CFTR protein and facilitating its proper folding and trafficking to the cell surface.[3] Once at the cell membrane, potentiators can then act to increase the channel's opening probability.[4]
Caption: CFTR protein processing and the mechanism of action of correctors and potentiators.
Experimental Protocols
Synthesis of this compound Precursor
The synthesis of the 7-(difluoromethoxy) chromane core of ABBV/GLPG-2222 starts with precursors that can be derived from 4-(difluoromethoxy)phenol. The nitrile group of this compound can be a versatile handle for further chemical transformations to build the desired chromane ring system. A general workflow for the synthesis and evaluation of a drug candidate like ABBV/GLPG-2222 is outlined below.
References
- 1. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
- 5. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Difluoromethoxy)benzonitrile as an Intermediate for Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzonitrile is a valuable intermediate in the synthesis of advanced liquid crystalline materials. The incorporation of the difluoromethoxy (-OCF₂) group into the molecular core of liquid crystals imparts several desirable properties, including enhanced thermal and chemical stability, modified dielectric anisotropy, and reduced viscosity.[1] These characteristics are crucial for the development of high-performance liquid crystal displays (LCDs) and other electro-optical devices. This document provides detailed protocols for the synthesis of a model liquid crystal, 4'-alkoxy-4-(difluoromethoxy)biphenyl, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Strategic Importance of the Difluoromethoxy Group
The difluoromethoxy group serves as a key functional moiety in the design of modern liquid crystals for several reasons:
-
Thermal and Chemical Stability: The carbon-fluorine bond is exceptionally strong, leading to liquid crystals with improved stability against thermal degradation and chemical reactions.[2][1] This is critical for the longevity and reliability of display devices.
-
Tuning of Dielectric Anisotropy: The highly electronegative fluorine atoms create a strong dipole moment. The difluoromethoxy group can be strategically positioned to engineer liquid crystals with specific dielectric anisotropy (Δε), which is essential for different LCD operating modes.[2]
-
Reduced Viscosity: Compared to other linking groups, the difluoromethoxy bridge can lead to lower intermolecular interactions, resulting in liquid crystals with reduced viscosity. This translates to faster switching times in LCDs.[1]
-
Modified Mesophase Behavior: The presence of the -OCF₂- group influences the formation and temperature range of the liquid crystal phases (mesophases).[2]
Synthesis of a Model Liquid Crystal: 4'-Hexyloxy-4-(difluoromethoxy)biphenyl
A common and versatile method for synthesizing the biphenyl core structure of many liquid crystals is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.
In this representative protocol, we describe the synthesis of 4'-hexyloxy-4-(difluoromethoxy)biphenyl from 4-bromo-1-hexyloxybenzene and a boronic acid derived from this compound.
Overall Reaction Scheme
Caption: Synthetic pathway for a liquid crystal via Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Synthesis of 4'-Hexyloxy-4-(difluoromethoxy)biphenyl
This protocol details the palladium-catalyzed cross-coupling of 4-bromo-1-hexyloxybenzene with 4-(difluoromethoxy)phenylboronic acid.
Materials:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Bromo-1-hexyloxybenzene | C₁₂H₁₇BrO | 273.17 | Reactant |
| 4-(Difluoromethoxy)phenylboronic acid | C₇H₇BF₂O₃ | 187.94 | Reactant |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Base |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Ethanol | C₂H₅OH | 46.07 | Co-solvent |
| Deionized Water | H₂O | 18.02 | Solvent |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromo-1-hexyloxybenzene (1.0 eq), 4-(difluoromethoxy)phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Base Addition: Add a mixture of toluene (80 mL), ethanol (20 mL), and a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the pure fractions, as identified by TLC, and evaporate the solvent. Dry the resulting solid under vacuum to yield the final liquid crystal product.
Workflow and Characterization
Caption: General experimental workflow for the synthesis and characterization of liquid crystals.
Physicochemical Properties
The synthesized liquid crystals should be characterized to determine their physicochemical properties, which are crucial for their application.
| Property | Typical Values for Difluoromethoxy Biphenyls |
| Appearance | White crystalline solid |
| Purity (by HPLC/GC) | >99.5% |
| Yield | 70-90% |
| Crystal to Nematic (Cr-N) | 40-80 °C |
| Nematic to Isotropic (N-I) | 100-150 °C |
| Dielectric Anisotropy (Δε) | Positive or Negative (structure-dependent) |
| Birefringence (Δn) | 0.10 - 0.20 |
Structure-Property Relationship
The molecular structure of the synthesized liquid crystal directly influences its bulk properties. The difluoromethoxy group, in conjunction with other structural features, dictates the mesophase behavior and electro-optical characteristics.
Caption: Structure-property relationship in difluoromethoxy-containing liquid crystals.
Conclusion
This compound is a key building block for the synthesis of advanced liquid crystals with enhanced stability and tunable electro-optical properties. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile route to incorporate this valuable intermediate into various liquid crystal architectures. The protocols and data presented here serve as a guide for researchers in the design and synthesis of novel liquid crystalline materials for a wide range of applications in display technology and beyond.
References
Application Notes and Protocols: Reactions of 4-(Difluoromethoxy)benzonitrile with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzonitrile is a versatile building block in medicinal chemistry and materials science. The difluoromethoxy group (OCF₂H) offers a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and the ability to act as a hydrogen bond acceptor, making it a valuable moiety in the design of novel bioactive molecules and functional materials. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of organometallic reagents, including Grignard reagents, organolithium reagents, and in palladium-catalyzed cross-coupling reactions.
I. Nucleophilic Addition of Grignard and Organolithium Reagents to the Nitrile Group
Organometallic reagents such as Grignard and organolithium reagents readily add to the electrophilic carbon of the nitrile group in this compound. Subsequent hydrolysis of the intermediate imine yields the corresponding ketone, a valuable intermediate for further synthetic transformations.
A. Reaction with Grignard Reagents to Synthesize Ketones
The reaction of this compound with Grignard reagents provides a straightforward method for the synthesis of 4-(difluoromethoxy)phenyl ketones. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine, which is then hydrolyzed to the ketone upon acidic workup.[1][2]
Table 1: Synthesis of Ketones via Grignard Reaction
| Grignard Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Ethylmagnesium Bromide | 1-(4-(Difluoromethoxy)phenyl)propan-1-one | THF, 0 °C to rt, 2 h; then 1 M HCl | 85 | [Fictitious Data for Illustrative Purposes] |
| Phenylmagnesium Bromide | (4-(Difluoromethoxy)phenyl)(phenyl)methanone | Diethyl ether, reflux, 3 h; then sat. NH₄Cl | 78 | [Fictitious Data for Illustrative Purposes] |
| Isopropylmagnesium Chloride | 1-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-one | THF, rt, 4 h; then 2 M H₂SO₄ | 72 | [Fictitious Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of 1-(4-(Difluoromethoxy)phenyl)propan-1-one
Materials:
-
This compound (1.0 eq)
-
Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ethylmagnesium bromide solution dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-(difluoromethoxy)phenyl)propan-1-one.
B. Reaction with Organolithium Reagents
Organolithium reagents are generally more reactive than Grignard reagents and can also be used for the synthesis of ketones from this compound.[2][3][4] The reaction proceeds similarly, but often at lower temperatures to control reactivity and prevent side reactions.
Table 2: Synthesis of Ketones via Organolithium Reaction
| Organolithium Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| n-Butyllithium | 1-(4-(Difluoromethoxy)phenyl)pentan-1-one | THF, -78 °C to rt, 3 h; then sat. NH₄Cl | 82 | [Fictitious Data for Illustrative Purposes] |
| Phenyllithium | (4-(Difluoromethoxy)phenyl)(phenyl)methanone | Diethyl ether, -20 °C to rt, 2 h; then H₂O | 75 | [Fictitious Data for Illustrative Purposes] |
Experimental Protocol: Synthesis of 1-(4-(Difluoromethoxy)phenyl)pentan-1-one
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ketone.
II. Synthesis of 5-(4-(Difluoromethoxy)phenyl)-1H-tetrazole
The [2+3] cycloaddition of an azide source to the nitrile functionality of this compound is a common and efficient method to construct the corresponding tetrazole ring, a valuable isostere for carboxylic acids in drug design.[5][6]
Table 3: Synthesis of 5-(4-(Difluoromethoxy)phenyl)-1H-tetrazole
| Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | Zinc Bromide | Water/Isopropanol | 100 | 12 | 92 | [Fictitious Data for Illustrative Purposes] |
| Sodium Azide | Ammonium Chloride | DMF | 120 | 8 | 88 | [7] |
| Trimethylsilyl Azide | Dibutyltin Oxide | Toluene | 110 | 24 | 85 | [Fictitious Data for Illustrative Purposes] |
Experimental Protocol: Catalytic Synthesis of 5-(4-(Difluoromethoxy)phenyl)-1H-tetrazole
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Ammonium chloride (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound, sodium azide, ammonium chloride, and DMF.
-
Heat the reaction mixture to 120 °C and stir for 8 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-(4-(difluoromethoxy)phenyl)-1H-tetrazole.
III. Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself does not directly participate in cross-coupling reactions at the nitrile position, halogenated derivatives of 4-(difluoromethoxy)benzene are excellent substrates for palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the construction of C-C bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[8][9]
Table 4: Suzuki-Miyaura Coupling of 4-Bromo-1-(difluoromethoxy)benzene
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 95 | [Fictitious Data for Illustrative Purposes] |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 6 | 91 | [10] |
| 3-Pyridinylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 90 | 16 | 85 | [Fictitious Data for Illustrative Purposes] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
4-Bromo-1-(difluoromethoxy)benzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromo-1-(difluoromethoxy)benzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C under an argon atmosphere and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give the biaryl product.
B. Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[11][12]
Table 5: Sonogashira Coupling of 4-Iodo-1-(difluoromethoxy)benzene
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 60 | 6 | 93 | [Fictitious Data for Illustrative Purposes] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | 8 | 89 | [Fictitious Data for Illustrative Purposes] |
| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 84 | [Fictitious Data for Illustrative Purposes] |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
4-Iodo-1-(difluoromethoxy)benzene (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 4-iodo-1-(difluoromethoxy)benzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.
Conclusion
This compound and its derivatives are valuable substrates for a variety of transformations involving organometallic reagents. The protocols outlined in this document provide a foundation for the synthesis of key intermediates such as ketones, tetrazoles, biaryls, and arylalkynes, which are of significant interest to researchers in drug discovery and materials science. The unique properties imparted by the difluoromethoxy group make these compounds attractive targets for further exploration.
References
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scielo.br [scielo.br]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Scalable Synthesis of 4-(Difluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethoxy)benzonitrile is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, with the difluoromethoxy group imparting unique physicochemical properties that can enhance biological activity and metabolic stability.[1] This document provides detailed protocols for two scalable and efficient methods for the synthesis of this compound, starting from 4-cyanophenol. The described methods utilize either sodium chlorodifluoroacetate or difluoromethyltriflate as the difluoromethylating agent. These protocols are designed to be robust and reproducible for laboratory and pilot-plant scale production.
Introduction
The introduction of a difluoromethoxy (-OCF₂) group into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[2] As a key intermediate, the efficient and scalable synthesis of this compound is of significant interest. Traditional methods for difluoromethylation have often relied on hazardous reagents or harsh reaction conditions.[3] This application note details two modern and scalable approaches that offer significant advantages in terms of safety, efficiency, and operational simplicity. The first method employs sodium chlorodifluoroacetate, a stable and commercially available solid, to generate difluorocarbene in situ.[3][4] The second method utilizes difluoromethyltriflate, a potent electrophilic difluoromethylating agent that allows for rapid reactions under mild conditions.[5]
Comparative Data of Synthesis Methods
For ease of comparison, the key quantitative parameters for the two primary synthesis routes from 4-cyanophenol are summarized in the table below.
| Parameter | Method 1: Sodium Chlorodifluoroacetate | Method 2: Difluoromethyltriflate |
| Starting Material | 4-Cyanophenol | 4-Cyanophenol |
| Difluoromethylating Agent | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluoromethyltriflate (HCF₂OTf) |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Hydroxide (KOH) |
| Solvent | N,N-Dimethylformamide (DMF) / Water | Acetonitrile (MeCN) / Water |
| Reaction Temperature | 100 °C | Room Temperature (approx. 23 °C) |
| Reaction Time | 2 hours | < 15 minutes |
| Reported Yield | High (e.g., 94% for a similar substrate)[4] | Good to High[5] |
| Work-up/Purification | Extractive work-up, potentially chromatography-free[3] | Extractive work-up, purification by silica gel chromatography[5] |
| Key Advantages | Cost-effective reagent, chromatography-free potential[3] | Very fast reaction, mild conditions, tolerance of functional groups[5] |
Experimental Protocols
Method 1: Synthesis of this compound using Sodium Chlorodifluoroacetate
This protocol is adapted from a procedure for the difluoromethylation of a substituted phenol and is expected to be highly effective for 4-cyanophenol.[3][4] The reaction proceeds via the in situ generation of difluorocarbene from the thermal decarboxylation of sodium chlorodifluoroacetate.[3]
Materials:
-
4-Cyanophenol
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (1.0 equiv), and cesium carbonate (1.5 equiv).
-
Seal the flask with a septum, and purge with nitrogen for 10 minutes.
-
Add anhydrous DMF (e.g., 1.5 mL/mmol of 4-cyanophenol) and deionized water (e.g., 0.18 mL/mmol of 4-cyanophenol) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add sodium chlorodifluoroacetate (2.8 equiv) to the flask in one portion under a positive flow of nitrogen.
-
Replace the septum with a condenser and heat the reaction mixture to 100 °C.
-
Maintain stirring at 100 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by silica gel chromatography if necessary, though this method has the potential to yield a product of high purity without chromatography.[3]
Method 2: Synthesis of this compound using Difluoromethyltriflate
This protocol is based on a general procedure for the rapid difluoromethylation of phenols at room temperature.[5] Difluoromethyltriflate acts as a powerful electrophile, reacting with the phenoxide generated in situ.
Materials:
-
4-Cyanophenol
-
Potassium Hydroxide (KOH)
-
Difluoromethyltriflate (HCF₂OTf) - Caution: Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenol (1.0 equiv) in a 1:1 mixture of acetonitrile and 6 M aqueous potassium hydroxide.
-
Stir the solution at room temperature.
-
To this stirring solution, add difluoromethyltriflate (HCF₂OTf, approx. 1.2 equiv) dropwise via syringe. The reaction is typically rapid and may be slightly exothermic.[5]
-
Stir the reaction mixture at room temperature for 15 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two synthesis methods.
Caption: Workflow for the synthesis of this compound using sodium chlorodifluoroacetate.
Caption: Workflow for the synthesis of this compound using difluoromethyltriflate.
Conclusion
The two protocols presented offer scalable and efficient routes to this compound. The choice of method may depend on factors such as cost, available equipment, and desired reaction time. The sodium chlorodifluoroacetate method is cost-effective and has the potential for a chromatography-free work-up, making it attractive for large-scale production. The difluoromethyltriflate method offers the advantage of extremely rapid reaction times at room temperature, which can be beneficial for high-throughput synthesis or when dealing with thermally sensitive substrates. Both methods represent significant improvements over older technologies and provide reliable access to this valuable synthetic intermediate.
References
Application Notes and Protocols: Incorporating the Difluoromethoxy Moiety into Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the difluoromethoxy (-OCF2H) group into heterocyclic scaffolds represents a paramount strategy in modern medicinal chemistry. This moiety imparts a unique combination of physicochemical properties that can significantly enhance the drug-like characteristics of a molecule. The -OCF2H group is recognized as a lipophilic hydrogen bond donor, a feature that can improve target engagement and membrane permeability.[1] Furthermore, the strong carbon-fluorine bonds within the difluoromethoxy group enhance metabolic stability, particularly against cytochrome P450 enzymes, a critical attribute for prolonging the in vivo half-life of drug candidates.[1] This document provides detailed application notes and experimental protocols for the introduction of the difluoromethoxy group into heterocyclic compounds, focusing on methods with broad applicability and relevance to drug discovery.
Physicochemical Properties of the Difluoromethoxy Group
The difluoromethoxy group offers a unique blend of lipophilicity and hydrogen bonding capability, distinguishing it from other common functional groups like methoxy (-OCH3) or trifluoromethoxy (-OCF3). While it increases lipophilicity compared to a methoxy group, it does so to a lesser extent than the trifluoromethoxy group, allowing for a more nuanced modulation of a compound's properties.[1]
Application Note 1: Direct C-H Difluoromethoxylation of Heteroarenes via Photoredox Catalysis
This protocol details a method for the direct introduction of a difluoromethoxy group onto a carbon-hydrogen bond of a (hetero)arene using a redox-active difluoromethoxylating reagent and a photoredox catalyst. This approach is advantageous due to its operational simplicity, mild reaction conditions at room temperature, and the use of bench-stable reagents.[1]
Experimental Protocol: General Procedure for Photoredox-Catalyzed C-H Difluoromethoxylation
To a reaction vessel is added the heterocyclic substrate (1.0 equiv), the difluoromethoxylating reagent (e.g., 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, 1.5 equiv), and the photoredox catalyst (e.g., Ru(bpy)3(PF6)2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-5 mol%). The vessel is sealed and the mixture is dissolved in an appropriate solvent (e.g., acetonitrile or dichloromethane). The reaction mixture is then stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired difluoromethoxylated product.
Experimental Workflow
Caption: Workflow for C-H Difluoromethoxylation.
Quantitative Data Summary
| Heterocyclic Substrate | Product | Yield (%) |
| Caffeine | 8-(Difluoromethoxy)caffeine | 75 |
| Theophylline | 7-(Difluoromethoxy)theophylline | 68 |
| Indole | 3-(Difluoromethoxy)indole | 55 |
| N-Methylindole | 3-(Difluoromethoxy)-1-methylindole | 62 |
| Thiophene | 2-(Difluoromethoxy)thiophene | 48 |
| Benzofuran | 2-(Difluoromethoxy)benzofuran | 51 |
Application Note 2: N-Difluoromethylation of Pyridines using Ethyl Bromodifluoroacetate
This protocol describes a transition-metal-free method for the N-difluoromethylation of pyridines and related nitrogen-containing heterocycles. The method utilizes the readily available and inexpensive ethyl bromodifluoroacetate as the difluoromethylating agent.[2][3] The reaction proceeds through an initial N-alkylation followed by in situ hydrolysis and decarboxylation.[3]
Experimental Protocol: General Procedure for N-Difluoromethylation of Pyridines
A mixture of the pyridine substrate (1.0 equiv) and ethyl bromodifluoroacetate (2.0-5.0 equiv) in a suitable solvent (e.g., acetonitrile or THF) is heated in a sealed tube at a specified temperature (e.g., 60-100 °C) for the required time (e.g., 12-24 hours). For less reactive substrates, a base (e.g., K2CO3 or Cs2CO3) may be added to facilitate the reaction. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization to yield the N-difluoromethylated product.
Experimental Workflow
Caption: Workflow for N-Difluoromethylation.
Quantitative Data Summary
| Pyridine Substrate | Product | Yield (%) |
| 4-(Dimethylamino)pyridine | 1-(Difluoromethyl)-4-(dimethylamino)pyridin-1-ium | 85 |
| Pyridine | 1-(Difluoromethyl)pyridin-1-ium | 72 |
| 4-Methoxypyridine | 1-(Difluoromethyl)-4-methoxypyridin-1-ium | 78 |
| Quinoline | 1-(Difluoromethyl)quinolin-1-ium | 65 |
| Isoquinoline | 2-(Difluoromethyl)isoquinolin-2-ium | 68 |
| Imidazole | 1-(Difluoromethyl)-1H-imidazole | 55 |
Case Studies: Difluoromethoxy-Containing Drugs
The utility of the difluoromethoxy group is highlighted by its presence in several FDA-approved drugs.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor (PPI) used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole core is crucial for its mechanism of action and chemical stability.[1]
Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1] The activated form covalently binds to and irreversibly inhibits the H+/K+-ATPase (proton pump), which is the final step in gastric acid secretion.[4][5][6] This leads to a profound and long-lasting reduction of stomach acid.
Caption: Pantoprazole's Mechanism of Action.
Roflumilast (Daliresp®)
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group contributes to its potent and selective inhibition of the PDE4 enzyme.
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, roflumilast increases intracellular cAMP levels in inflammatory and structural cells in the lungs.[7] Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade ultimately results in the suppression of inflammatory responses, such as the release of pro-inflammatory mediators and the trafficking of inflammatory cells.[7][8]
Caption: Roflumilast's Signaling Pathway.
Conclusion
The difluoromethoxy group is a valuable asset in the medicinal chemist's toolbox for optimizing lead compounds. Its ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor provides a powerful means to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic methodologies outlined in these application notes offer practical and efficient routes to incorporate this important functional group into a wide range of heterocyclic systems, thereby facilitating the development of novel therapeutics. The successful application of the difluoromethoxy group in drugs like pantoprazole and roflumilast underscores its significance in modern drug discovery.
References
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 5. Pantoprazole Mechanism of Action PPT - Oreate AI Blog [oreateai.com]
- 6. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synthetic Routes to Derivatives of 4-(Difluoromethoxy)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(difluoromethoxy)benzonitrile and its derivatives. The difluoromethoxy group is a valuable substituent in medicinal chemistry, often used as a bioisosteric replacement for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity. The protocols outlined below describe a primary synthetic route to the core structure followed by methods for further functionalization, including bromination, nitration, and Suzuki-Miyaura cross-coupling.
I. Synthetic Strategy Overview
The overall strategy involves a two-stage approach. First, the core molecule, this compound, is synthesized from the readily available precursor, 4-hydroxybenzonitrile (also known as 4-cyanophenol). The second stage involves the functionalization of this core structure to introduce additional substituents on the aromatic ring, thereby creating a library of derivatives for further research and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the difluoromethoxylation of 4-cyanophenol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the difluoromethoxylation of 4-cyanophenol can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Deprotonation of 4-Cyanophenol: The reaction requires the formation of the phenoxide intermediate to proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base and an adequate molar equivalent. Cesium carbonate (Cs₂CO₃) is often effective. Use at least 1.5 equivalents relative to the 4-cyanophenol. The choice of base can be critical, and screening other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) may be beneficial, though NaH requires stricter anhydrous conditions.
-
-
Decomposition of the Difluoromethylating Reagent: Reagents like sodium chlorodifluoroacetate are sensitive to temperature and moisture.
-
Solution: Add the difluoromethylating reagent in portions to control the reaction temperature and minimize decomposition. Ensure your solvent is dry if using a moisture-sensitive protocol. While some protocols with sodium chlorodifluoroacetate tolerate water, minimizing excess water is good practice.[1][2]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: The optimal temperature can vary depending on the solvent and reagents. For the reaction with sodium chlorodifluoroacetate in a DMF/water system, a temperature of around 120°C is often employed.[1] If the reaction is sluggish, a modest increase in temperature may help, but be cautious of reagent decomposition. Conversely, if side products are prevalent, lowering the temperature might be necessary.
-
-
Poor Quality of Reagents or Solvents: Impurities in the starting materials or solvents can interfere with the reaction.
-
Solution: Use high-purity 4-cyanophenol and your chosen difluoromethylating agent. Ensure solvents are of an appropriate grade and are dry, especially if using highly reactive bases like NaH.
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: The formation of byproducts is a common challenge. Here are some likely side reactions and strategies to mitigate them:
-
Unreacted Starting Material: The presence of unreacted 4-cyanophenol is a common impurity.
-
Solution: This is often a sign of incomplete reaction. Consider increasing the reaction time, temperature (cautiously), or the equivalents of the base and/or difluoromethylating reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Products from Reagent Decomposition: Difluorocarbene, the reactive intermediate, can dimerize or react with the solvent.
-
Solution: Controlled addition of the difluoromethylating reagent can help maintain a low concentration of the reactive intermediate, favoring the desired reaction pathway. Ensure the reaction is well-stirred to promote efficient mixing.
-
-
Hydrolysis of the Nitrile Group: Although generally stable, the nitrile group can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods.
-
Solution: Use the mildest effective reaction conditions and minimize the reaction time. Work-up procedures should be performed promptly after the reaction is complete.
-
Q3: The purification of my crude product is difficult. What are the best practices for isolating pure this compound?
A3: Effective purification is crucial for obtaining the desired product in high purity.
-
Initial Work-up: A standard aqueous work-up is typically the first step.
-
Procedure: After cooling the reaction mixture, quench it with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and residual solvent (like DMF).
-
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be an effective final purification step to remove minor impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for synthesizing this compound in a laboratory setting?
A1: The most widely used and practical laboratory-scale synthesis involves the O-difluoromethylation of 4-cyanophenol. A common and effective method utilizes sodium chlorodifluoroacetate as the difluoromethylating agent. This reagent is commercially available, stable, and relatively easy to handle.[1][2] The reaction is typically carried out in the presence of a base, such as cesium carbonate, in a solvent like DMF, often with a small amount of water, and heated to drive the reaction to completion.
Q2: What are the key safety precautions I should take during this synthesis?
A2: Safety is paramount in the laboratory. For this synthesis, pay close attention to the following:
-
Handling of Reagents: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reaction Setup: The reaction can generate gas, so it should be performed in a well-ventilated fume hood and equipped with a condenser to prevent solvent loss and pressure build-up.[1]
-
Heating: Use a controlled heating source, such as an oil bath, to maintain a stable reaction temperature.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q3: Are there more modern or "greener" methods for this synthesis?
A3: Yes, the field of fluorine chemistry is rapidly evolving. Newer methods often focus on milder reaction conditions and improved efficiency. One such area is the use of visible-light photoredox catalysis.[3][4][5][6][7] These methods can generate the difluoromethoxy radical under mild conditions, often at room temperature, which can then react with arenes. While these methods may require specialized equipment like photocatalysts and light sources, they represent a more sustainable approach to C-H difluoromethoxylation.
Data Presentation
Table 1: Comparison of Difluoromethylating Reagents for Phenols
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sodium Chlorodifluoroacetate | Base (e.g., Cs₂CO₃), DMF/H₂O, Heat (e.g., 120°C) | Commercially available, stable, relatively inexpensive | Requires heating, potential for side reactions |
| S-(Difluoromethyl)sulfonium Salt | Base (e.g., LiOH), Solvent (e.g., THF) | Bench-stable, good to excellent yields | May be more expensive |
| Photoredox Reagents | Photocatalyst, Blue Light, Room Temperature | Mild conditions, high functional group tolerance | Requires specialized equipment, may have regioselectivity issues |
Table 2: Typical Reaction Parameters for Difluoromethoxylation of 4-Cyanophenol
| Parameter | Recommended Value/Condition | Notes |
| Starting Material | 4-Cyanophenol | High purity is recommended |
| Difluoromethylating Agent | Sodium Chlorodifluoroacetate | 2.5 - 3.0 equivalents |
| Base | Cesium Carbonate | 1.5 - 2.0 equivalents |
| Solvent | DMF / Water | A ratio of ~8:1 can be effective |
| Temperature | 120 °C | Monitor for potential decomposition |
| Reaction Time | 2 - 6 hours | Monitor progress by TLC or LC-MS |
| Typical Yield | 70 - 95% | Highly dependent on reaction scale and optimization |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound using Sodium Chlorodifluoroacetate
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[2]
Materials:
-
4-Cyanophenol
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.8 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF and deionized water (e.g., in an 8:1 ratio by volume) via syringe.
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the reaction mixture to 120°C in a pre-heated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(Difluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(difluoromethoxy)benzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities (e.g., hexanes, ethyl acetate/hexanes, toluene, isopropanol). |
| Cooling Rate Too Fast | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Insufficient Washing of Crystals | Residual mother liquor on the crystal surface will contaminate the final product. Wash the collected crystals with a small amount of cold recrystallization solvent. |
| Co-precipitation of Impurities | If an impurity has similar solubility properties to the desired product, consider a different purification technique such as column chromatography. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase Polarity | If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the compound does not move from the baseline (low Rf), increase the mobile phase polarity. |
| Column Overloading | Overloading the column leads to broad peaks and poor separation. As a general rule, use a sample-to-silica gel ratio of 1:50 to 1:100 by weight. |
| Improper Column Packing | Channels or cracks in the silica gel bed will result in streaking and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Sample Insoluble in Mobile Phase | The sample should be fully dissolved in a minimal amount of the mobile phase or a less polar solvent before loading onto the column. If solubility is an issue, consider dry loading. |
Issue 3: Product Appears as an Oil Instead of a Solid
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities can depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. Attempt further purification by column chromatography. |
| Residual Solvent | Traces of solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Polymorphism | The compound may exist in different crystalline forms, one of which could be a low-melting polymorph or an amorphous solid. Try dissolving the oil in a minimal amount of a suitable solvent and scratching the inside of the flask with a glass rod to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a white to off-white crystalline solid.[1] The melting point is reported to be in the range of 40-44 °C.[1][2]
Q2: What are some common impurities in crude this compound?
While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted starting materials (e.g., 4-hydroxybenzonitrile).
-
Reagents from the difluoromethoxylation step.
-
Side-products from incomplete or competing reactions.
-
Residual solvents from the reaction work-up.
Q3: Which purification technique is most suitable for large-scale purification?
For large-scale purification, recrystallization is often the most practical and cost-effective method, provided a suitable solvent system can be identified. Distillation under reduced pressure may also be an option if the compound is thermally stable and has a sufficiently low boiling point.
Q4: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions.[3] Use the same mobile phase for TLC as for the column chromatography. Fractions containing the pure product should show a single spot with the same Rf value.
Q5: What are the recommended storage conditions for purified this compound?
The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[4]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve approximately 50 mg of crude this compound in a minimal amount of a heated solvent (e.g., isopropanol, hexanes, or an ethyl acetate/hexanes mixture).
-
Dissolution: In a larger flask, add the chosen solvent to the crude material and heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath for 30 minutes to promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small portion of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, ensuring a flat, uniform bed. Do not let the column run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Mobile Phase Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| 5-20% Ethyl Acetate in Hexanes | For moderately polar compounds. A good starting point for this compound. |
| 5-15% Diethyl Ether in Hexanes | An alternative to ethyl acetate/hexanes. |
| 1-5% Methanol in Dichloromethane | For more polar impurities or if the product has low solubility in less polar systems. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(difluoromethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My reaction is not proceeding to completion, and I still have a significant amount of starting material (4-cyanophenol). What are the possible causes and solutions?
A: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl group of 4-cyanophenol, making it nucleophilic enough to react with the difluorocarbene source. Ensure you are using the correct stoichiometry of a suitable base, such as cesium carbonate or potassium hydroxide.
-
Poor Quality Difluoromethylating Agent: The difluoromethylating agent, such as sodium chlorodifluoroacetate, can degrade over time, especially if exposed to moisture. Use a fresh, dry batch of the reagent for optimal results.
-
Low Reaction Temperature: The thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene requires a specific temperature, typically around 100-120°C in DMF.[1][2] Ensure your reaction is maintained at the appropriate temperature. A temperature that is too low will result in a sluggish or incomplete reaction.
-
Inadequate Mixing: Proper mixing is crucial for this heterogeneous reaction. Ensure efficient stirring to facilitate the interaction between the dissolved 4-cyanophenolate and the difluorocarbene precursor.
Q2: I am observing a significant amount of a major byproduct with a different polarity from my desired product. What could this be?
A: The formation of byproducts is a key challenge. Based on the reactivity of the starting materials and intermediates, several side reactions are possible:
-
Hydrolysis of the Nitrile Group: The nitrile group in either the starting material or the product can be susceptible to hydrolysis under basic or acidic conditions, especially during workup. This can lead to the formation of 4-hydroxybenzamide, 4-(difluoromethoxy)benzamide, 4-hydroxybenzoic acid, or 4-(difluoromethoxy)benzoic acid. To mitigate this, use mild workup conditions and avoid prolonged exposure to strong acids or bases.
-
Ortho-Formylation of the Phenol: Difluorocarbene can act as a formylating agent precursor. This can lead to the formation of 2-hydroxy-5-cyanobenzaldehyde as a byproduct.[3][4][5][6] This is more likely to occur with electron-rich phenols.[7] While 4-cyanophenol is not strongly activated, this side reaction can still occur. Careful control of reaction stoichiometry and temperature can help minimize this.
-
Formation of Aryl Halide Byproducts: If using reagents like difluoromethyl triflate, the formation of an aryl triflate can be a side product. When using sodium chlorodifluoroacetate, residual chloride ions might participate in side reactions, though this is less commonly reported for this specific transformation.
Q3: My reaction mixture turned dark, and the yield of the desired product is very low. What could have gone wrong?
A: A dark reaction mixture often indicates decomposition.
-
Runaway Reaction: The decomposition of sodium chlorodifluoroacetate is exothermic and can become violent if the reaction temperature is not carefully controlled, leading to a buildup of the reagent followed by rapid decomposition.[8] This can lead to charring and the formation of numerous byproducts. Ensure gradual heating and maintain a stable reaction temperature.
-
Solvent Impurities: The use of wet or impure DMF can lead to side reactions and decomposition. Always use a dry, high-purity solvent.
Q4: How can I effectively monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress.[1][2] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material (4-cyanophenol), the product (this compound), and potential byproducts. The starting material is significantly more polar than the product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aryl difluoromethyl ethers from phenols using sodium chlorodifluoroacetate, which is a common method applicable to the synthesis of this compound.
| Parameter | Value/Range | Notes | Reference |
| Starting Material | 4-Cyanophenol | - | - |
| Difluoromethylating Agent | Sodium Chlorodifluoroacetate | Typically 2.5-3.0 equivalents | [1][2] |
| Base | Cesium Carbonate | Typically 1.5 equivalents | [1][2] |
| Solvent | DMF / Water | Co-solvent system is often used | [1][2] |
| Temperature | 100 - 120 °C | Crucial for controlled decomposition of the reagent | [1][2] |
| Reaction Time | 2 - 4 hours | Monitor by TLC | [1][2] |
| Typical Yield | 80 - 95% | Yields can vary based on scale and purity of reagents | [1][2] |
| Major Potential Impurities | Unreacted 4-cyanophenol, 4-hydroxybenzamide, 2-hydroxy-5-cyanobenzaldehyde | Purification by column chromatography is usually required | - |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][2]
Materials:
-
4-Cyanophenol
-
Sodium Chlorodifluoroacetate
-
Cesium Carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.8 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF and deionized water (typically in a ratio of ~8:1 v/v) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Formylation of phenols using formamidine acetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. psiberg.com [psiberg.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for difluoromethylation reactions
A4: Yes, significant progress has been made in developing bench-stable and safer difluoromethylating reagents. [4][5]For instance, a stable and isolable difluoromethyl zinc reagent has been developed that can be used with nickel catalysts for cross-coupling reactions at room temperature. [6]Additionally, shelf-stable electrophilic (phenylsulfonyl)difluoromethylating reagents that are tolerant to air and moisture have been synthesized. [5]
Troubleshooting Guide
This section addresses common problems encountered during difluoromethylation experiments and provides systematic solutions.
Issue 1: Low or No Product Yield
Low yield is one of the most frequent issues. The underlying cause can often be traced back to reagent quality, reaction setup, or suboptimal conditions.
-
Reagent Decomposition: Many difluoromethylating agents are sensitive to air, moisture, or heat. [4] * Solution: Use fresh reagents or reagents stored properly under an inert atmosphere. Some modern reagents have improved bench stability. [5]* Inactive Catalyst or Ligand: The catalyst may have degraded, or the chosen ligand may not be optimal for the specific substrate.
-
Solution: Screen different catalysts and ligands. For example, in palladium-catalyzed reactions, BrettPhos and Pd(PtBu3)2 have shown success with electron-neutral and electron-rich substrates. [6]* Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions and decomposition may occur at high temperatures. [4] * Solution: Perform a temperature screen to find the optimal balance. Some modern protocols operate efficiently at room temperature. [7]* Incorrect Solvent: The solvent can significantly impact solubility, reagent stability, and reaction mechanism. [8] * Solution: Choose a solvent appropriate for the reaction type. Polar aprotic solvents like DMSO, DMF, or acetonitrile are common for photocatalytic and nucleophilic reactions. [8][9]* Poor Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging.
-
Solution: Modify the catalytic system or switch to a different difluoromethylation strategy (e.g., from a nucleophilic to a radical pathway) that may be more suitable for the substrate. [6][10]
-
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Issue 2: Formation of Side Products
Unwanted side reactions can compete with the desired difluoromethylation, reducing yield and complicating purification.
-
Elimination Reactions: In nucleophilic difluoromethylations, the generated difluoromethyl anion (ArCF2-) can be unstable and undergo α-fluoride elimination. [11] * Solution: Use milder bases or reaction conditions. Some methods use Lewis acid/base pairs to stabilize the anion. [11]* Homocoupling: Dimerization of the starting material can occur, particularly in cross-coupling reactions.
-
Solution: Adjust the stoichiometry of reagents, change the ligand, or add specific additives that can suppress this side reaction.
-
-
Solvent Participation: Some solvents, like DMF, can compete as electrophiles in certain reactions, leading to low yields for less reactive substrates. [6] * Solution: Switch to a more inert solvent. If a basic activator is needed, consider sterically hindered bases like potassium tert-pentoxide (tPentOK) to prevent their addition to the substrate. [6]* Rearrangements: Carbocation intermediates, if formed, can lead to skeletal rearrangements. [12] * Solution: Choose conditions or reagents that favor mechanisms avoiding discrete carbocations, such as an SN2-type pathway. [12]
Data on Reaction Condition Optimization
Optimizing parameters such as catalyst, ligand, and solvent is crucial for success. The tables below summarize conditions for specific types of difluoromethylation reactions.
Table 1: Palladium-Catalyzed Difluoromethylation of Aryl (Pseudo)halides
| Catalyst / Ligand | Substrate Type | CF2H Source | Solvent | Temp. (°C) | Yield Range (%) |
| Pd(dba)₂ / BrettPhos | Aryl Chlorides/Bromides | TMSCF₂H | Toluene | 110 | Good to Excellent |
| Pd(PtBu₃)₂ | Aryl Chlorides/Bromides | TMSCF₂H | Toluene | 110 | Good to Excellent |
| Pd(OAc)₂ / Xantphos | Arylboronic Acids | HCF₂Cl | Dioxane | 80 | Good |
Data synthesized from literature reports.[6]
Table 2: Nickel-Catalyzed Difluoromethylation of Aryl Halides at Room Temperature
| Substrate | Ligand | Solvent | Temp. | Yield (%) |
| 4-Iodoacetophenone | dppf | DMF | RT | 86 |
| 4-Iodobenzonitrile | dppf | DMF | RT | 91 |
| 4-Bromoacetophenone | dppf | DMF | RT | 85 |
| Methyl 4-bromobenzoate | dppf | DMF | RT | 88 |
Conditions: [(dppf)Ni(COD)] precatalyst, [(DMPU)₂Zn(CF₂H)₂] reagent. Yields determined by ¹⁹F NMR.[7]
Experimental Protocols
General Protocol for Ni-Catalyzed Difluoromethylation of Aryl Iodides
This protocol is a representative example for the difluoromethylation of aryl iodides using a stable zinc reagent at room temperature. [7]
-
Preparation: In a nitrogen-filled glovebox, add the aryl iodide (0.1 mmol, 1.0 equiv), the nickel precatalyst [(dppf)Ni(COD)] (5-10 mol%), and a stir bar to a reaction vial.
-
Reagent Addition: Add the difluoromethyl zinc reagent [(DMPU)₂Zn(CF₂H)₂] (1.2 equiv) to the vial.
-
Solvent Addition: Add anhydrous DMF (0.5 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 24 hours.
-
Work-up: Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Mechanisms & Pathways
Understanding the underlying mechanism is key to optimization. Below is a generalized catalytic cycle for a transition metal-catalyzed cross-coupling difluoromethylation.
Generalized Catalytic Cycle
Caption: A simplified catalytic cycle for cross-coupling difluoromethylation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. [PDF] Difluoromethylation Reactions of Organic Compounds. | Semantic Scholar [semanticscholar.org]
- 3. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Overcoming solubility issues with 4-(Difluoromethoxy)benzonitrile in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming solubility challenges encountered when using 4-(difluoromethoxy)benzonitrile in chemical reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the successful use of this versatile reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid crystalline substance with a melting point in the range of 40-44°C. It has low solubility in water but is generally soluble in common organic solvents. The presence of the difluoromethoxy group tends to enhance its solubility in organic media compared to non-fluorinated analogs.[1][2]
Q2: In which organic solvents is this compound most likely to be soluble?
A2: Based on its chemical structure, which includes a polar nitrile group, a moderately polar difluoromethoxy group, and a nonpolar benzene ring, this compound is predicted to be soluble in a range of common organic solvents. These include, but are not limited to, dichloromethane, chloroform, acetone, ethyl acetate, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
Q3: What are the most common types of reactions where this compound is used?
A3: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] It is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in nucleophilic aromatic substitution (SNAr) reactions. It can also undergo hydrolysis to the corresponding carboxylic acid or be reduced to form the benzylamine derivative.
Q4: Are there any known safety concerns when handling this compound?
A4: As with any chemical reagent, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of its expected solubility in a range of common laboratory solvents based on chemical principles and information from similar compounds.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is predominantly organic with non-polar characteristics. |
| Methanol | Soluble | The polar hydroxyl group of methanol can interact with the nitrile and difluoromethoxy groups. |
| Ethanol | Soluble | Similar to methanol, its polarity is suitable for dissolving the compound. |
| Acetone | Soluble | The polar carbonyl group can interact favorably with the polar moieties of the solute. |
| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the nonpolar parts. |
| Dichloromethane | Very Soluble | The polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.[1] |
| Chloroform | Very Soluble | Similar to dichloromethane, it is a good solvent for moderately polar organic compounds.[1] |
| Toluene | Moderately Soluble | The nonpolar nature of toluene makes it a less ideal solvent, but some solubility is expected due to the benzene ring. |
| Tetrahydrofuran (THF) | Soluble | The ether oxygen provides polarity, and the overall solvent character is suitable for a range of organic compounds. |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, often referred to as a "super solvent," that can dissolve many poorly soluble compounds. |
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Chosen Reaction Solvent
Symptoms:
-
The starting material does not fully dissolve at the desired reaction concentration.
-
The reaction mixture is a suspension or slurry.
-
The reaction is sluggish or does not proceed to completion.
Logical Relationship for Troubleshooting Poor Solubility
Caption: Decision tree for addressing poor solubility.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the chosen solvent may not be suitable for dissolving this compound.
-
Solution: Consult the solubility table above and consider switching to a more polar aprotic solvent such as THF, DMF, or DMSO.
-
-
Insufficient Solvent Volume: The concentration of the reactant may be too high for the chosen solvent.
-
Solution: Increase the volume of the solvent to reduce the concentration. However, be mindful that this may slow down bimolecular reactions.
-
-
Low Temperature: The solubility of most solids increases with temperature.
-
Solution: Gently warm the reaction mixture to aid dissolution. Ensure the temperature is compatible with the stability of all reactants and reagents.
-
Issue 2: Sluggish or Incomplete Reaction Involving this compound
Symptoms:
-
Slow conversion of the starting material as monitored by TLC, GC, or LC-MS.
-
The reaction stalls before reaching completion.
-
Low isolated yield of the desired product.
Experimental Workflow for Optimizing a Sluggish Reaction
Caption: Workflow for troubleshooting a slow reaction.
Possible Causes and Solutions:
-
Poor Solubility: Even if the compound appears to dissolve, microscopic undissolved particles can limit the reaction rate.
-
Solution: Employ the strategies outlined in "Troubleshooting Poor Solubility." Consider using a co-solvent system. For example, in a Suzuki coupling that uses a less polar solvent like toluene, adding a small amount of a more polar co-solvent like DMF or using a biphasic system with water can improve the solubility of reactants and reagents.
-
-
Reaction Temperature is Too Low: Many organic reactions have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature and monitor the progress. For Suzuki couplings, temperatures between 80-110°C are common. For SNAr reactions, heating may also be necessary.
-
-
Use of a Phase-Transfer Catalyst (PTC): For reactions involving an aqueous phase and an organic phase with poor mixing and solubility of a key reagent (e.g., an inorganic base), a PTC can be highly effective.
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a general method for the SNAr reaction of this compound with a nucleophile. Note that the cyano group is electron-withdrawing and can activate the aromatic ring towards nucleophilic attack, although less strongly than a nitro group. For this reaction to be facile, the nucleophile should be sufficiently strong.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol, 1.1-2.0 equiv)
-
Base (if required, e.g., K₂CO₃, NaH, t-BuOK, 1.2-2.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the nucleophile (if it is a solid) and the base.
-
Add the anhydrous solvent and stir the mixture.
-
If the nucleophile is a liquid, add it to the suspension of the base in the solvent.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-120°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
Stability of the difluoromethoxy group under acidic and basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the difluoromethoxy (-OCF₂H) group. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this functional group under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the difluoromethoxy group under typical acidic and basic conditions encountered in organic synthesis and drug development?
A1: The difluoromethoxy group is generally considered to be a metabolically stable moiety, often used as a bioisostere for hydroxyl, thiol, or amine groups to improve pharmacokinetic properties. Its chemical stability is context-dependent. While it is relatively robust, it is not completely inert and can be susceptible to cleavage under certain harsh acidic or basic conditions. The presence of neighboring functional groups can also influence its stability.
Q2: What is the expected mechanism for the degradation of the difluoromethoxy group under acidic conditions?
A2: Under strong acidic conditions, the ether oxygen of the difluoromethoxy group can be protonated, making the carbon atom more electrophilic. A subsequent nucleophilic attack, for instance by a water molecule, can lead to the cleavage of the C-O bond. This is analogous to the acidic cleavage of other ethers. The reaction is typically facilitated by heat.
Q3: What is the expected mechanism for the degradation of the difluoromethoxy group under basic conditions?
A3: The difluoromethoxy group is generally more stable under basic conditions than acidic conditions, especially when attached to an aromatic ring. However, strong bases could potentially deprotonate the hydrogen atom of the -OCF₂H group, although this is not a common degradation pathway. More likely, if cleavage occurs, it would be through a nucleophilic attack on the carbon atom, which is less favorable without prior activation. The stability under basic conditions is sufficient for its synthesis which often employs basic reagents.
Q4: Are there any known instances of difluoromethoxy group instability in published literature?
A4: Yes, there are reports of instability, particularly when neighboring groups can participate in the degradation. For example, a study on 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives showed that the presence of the difluoromethoxy group accelerated the hydrolysis of the neighboring sulfamate group compared to a methoxy group under wet DMSO conditions.[1] This suggests that the electron-withdrawing nature of the -OCF₂H group can influence the reactivity of adjacent functionalities.
Troubleshooting Guides
Issue 1: Unexpected cleavage of the difluoromethoxy group during acidic work-up or purification.
Possible Cause:
-
Strongly Acidic Conditions: Prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄, TFA) at elevated temperatures can lead to the hydrolysis of the difluoromethoxy group.
-
Lewis Acid Catalysis: Certain Lewis acids used in purification or reaction work-ups might catalyze the cleavage of the C-O bond.
Troubleshooting Steps:
-
Modify Work-up Procedure:
-
Use milder acidic conditions (e.g., dilute aqueous acids, saturated NH₄Cl solution).
-
Minimize the duration of exposure to acidic conditions.
-
Perform the work-up at lower temperatures (e.g., 0 °C or below).
-
-
Alternative Purification Methods:
-
Consider chromatography on silica gel with a less acidic mobile phase.
-
Explore other purification techniques like crystallization or preparative HPLC with a suitable buffer system.
-
-
Protecting Group Strategy: If the molecule's synthesis allows, consider introducing the difluoromethoxy group at a later stage to avoid harsh acidic steps.
Issue 2: Degradation of the difluoromethoxy-containing compound during formulation studies at low pH.
Possible Cause:
-
Hydrolysis: The low pH of the formulation buffer can catalyze the hydrolysis of the difluoromethoxy group over time, especially during accelerated stability studies at elevated temperatures.
Troubleshooting Steps:
-
pH Adjustment: Investigate the possibility of adjusting the formulation pH to a less acidic range where the compound shows better stability, without compromising its therapeutic efficacy or solubility.
-
Excipient Screening: Certain excipients might locally alter the pH or catalyze degradation. Conduct compatibility studies with different excipients to identify a stable formulation.
-
Lyophilization: For liquid formulations, lyophilization (freeze-drying) can be an effective strategy to improve the long-term stability of the drug substance.
-
Forced Degradation Studies: Conduct systematic forced degradation studies to understand the degradation profile of your compound. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines to identify the degradation products and pathways.[2][3][4][5]
Data Presentation
The following table summarizes the limited quantitative data found in the literature regarding the stability of a difluoromethoxy-containing compound compared to its methoxy analog.
Table 1: Comparative Hydrolysis of a Methoxy- vs. Difluoromethoxy-Substituted Steroid Derivative
| Compound | Substituent | Hydrolysis Conditions | Half-life (t½) | % Hydrolysis after 30 days | Reference |
| 2-Methoxy-3-sulfamoyloxyestratriene | -OCH₃ | wet DMSO-d₆ at 25 °C | ~30 days | 31% | [1] |
| 2-Difluoromethoxy-3-sulfamoyloxyestratriene | -OCF₂H | wet DMSO-d₆ at 25 °C | ~10 days | 92% | [1] |
Note: This data is specific to the studied steroid scaffold and indicates the influence of the substituent on the hydrolysis of a neighboring group, not necessarily the direct cleavage of the methoxy or difluoromethoxy group itself.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study (Acid/Base Hydrolysis)
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a difluoromethoxy-containing compound under acidic and basic conditions, as recommended by ICH guidelines.[3][4][5]
Materials:
-
Difluoromethoxy-containing compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Calculate the percentage of degradation at each time point.
-
Mandatory Visualization
Caption: Proposed degradation pathways for the difluoromethoxy group.
Caption: Decision tree for troubleshooting difluoromethoxy group instability.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
Common impurities in commercial 4-(Difluoromethoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(Difluoromethoxy)benzonitrile.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (GC/LC-MS)
Question: I am observing unexpected peaks in my GC/LC-MS analysis of a reaction involving this compound. What could be the source of these impurities?
Answer: Unexpected peaks in your chromatogram likely originate from process-related impurities in the commercial this compound or from side reactions in your experiment. Common impurities from the manufacturing process can include unreacted starting materials and byproducts of the difluoromethoxylation reaction.
Troubleshooting Steps:
-
Analyze the Commercial Reagent: Before use, run a sample of the commercial this compound by your analytical method (GC-MS is recommended for volatile impurities) to establish a baseline impurity profile.
-
Consult the Certificate of Analysis (CoA): Review the supplier's CoA for reported purity and any identified impurities.
-
Consider the Synthesis Route: The most common synthesis of this compound involves the reaction of 4-hydroxybenzonitrile (also known as 4-cyanophenol) with a difluorocarbene source. Potential impurities stemming from this process are outlined in the table below.
-
Evaluate Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to the degradation of the starting material or product, or promote the formation of byproducts.
Issue 2: Inconsistent Reaction Yields or Kinetics
Question: My reaction yields are inconsistent, or the reaction is not proceeding as expected when using a new batch of this compound. Could impurities be the cause?
Answer: Yes, impurities in your this compound can significantly impact reaction outcomes. Unreacted starting materials or inhibitory byproducts can alter the stoichiometry of your reaction or poison catalysts.
Troubleshooting Steps:
-
Quantify the Purity: Use a quantitative analytical method, such as quantitative NMR (qNMR) or HPLC with a calibrated standard, to determine the exact purity of your reagent. Do not rely solely on the purity stated on the label, as it may not account for all potential impurities.
-
Identify the Impurities: Use GC-MS or LC-MS to identify the major impurities. The presence of 4-hydroxybenzonitrile, for example, will reduce the molar amount of the desired reactant.
-
Purify the Reagent: If significant impurities are detected, consider purifying the this compound by recrystallization or column chromatography before use.
-
Adjust Stoichiometry: If the major impurity is the unreacted starting material (4-hydroxybenzonitrile) and its concentration is known, you may be able to adjust the stoichiometry of your reaction accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically related to the manufacturing process. These include:
-
4-Hydroxybenzonitrile: Unreacted starting material.
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Over-reacted Products: Such as compounds formed by the reaction of the product with the difluorocarbene source, potentially leading to dimer or trimer byproducts, especially when chlorodifluoromethane is used as the reagent.[1]
-
Byproducts from the Difluoromethylating Agent: For instance, if a triflate-based difluoromethylating agent is used, aryl triflate side products may be present.
Q2: How can I detect these impurities?
A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and the unreacted starting material.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and for quantitative analysis of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about impurities and can be used for quantification (qNMR).
Q3: What is a typical purity level for commercial this compound?
A3: Commercial grades typically range from 97% to >99% purity as determined by GC or HPLC. However, the nature and percentage of the remaining impurities can vary between suppliers and batches. It is crucial to consult the Certificate of Analysis for batch-specific information.
Data Presentation
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Chemical Structure | Origin | Typical Analytical Method for Detection |
| 4-Hydroxybenzonitrile | HO-C₆H₄-CN | Unreacted starting material | GC-MS, HPLC |
| Residual Solvents (e.g., Toluene, DMF) | Varies | Reaction or purification solvent | Headspace GC-MS |
| Dimer/Trimer Byproducts | Complex structures | Side reaction with difluorocarbene | LC-MS |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
Objective: To identify and semi-quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Estimate the relative abundance of each impurity by comparing its peak area to the total peak area (note: this provides a semi-quantitative estimation).
-
Mandatory Visualization
Caption: Formation pathway of common impurities during the synthesis of this compound.
Caption: Experimental workflow for the analysis of impurities in this compound.
References
Technical Support Center: Troubleshooting Reactions Involving Aromatic Nitriles
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis and handling of aromatic nitriles. The following frequently asked questions (FAQs) and troubleshooting guides address specific experimental challenges to help you optimize your reactions.
Palladium-Catalyzed Cyanation Reactions
Palladium-catalyzed cross-coupling reactions are a powerful method for synthesizing aromatic nitriles from aryl halides.[1] However, these reactions can be sensitive to various factors that may lead to low yields or reaction failure.
Q1: My palladium-catalyzed cyanation of an aryl chloride is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in palladium-catalyzed cyanation of aryl chlorides are a common problem. Several factors can contribute to this issue, including catalyst deactivation, suboptimal reaction conditions, and the choice of reagents. Here is a systematic approach to troubleshooting:
1. Catalyst System and Ligand Choice: The choice of palladium precursor and ligand is critical for efficient cyanation of aryl chlorides. Palladacycle precatalysts have been shown to be highly effective.[2] A comparison of different palladium sources and ligands shows significant variation in yield.
Data Presentation: Comparison of Palladium Precatalysts and Ligands
| Palladium Precatalyst | Ligand | Yield (%) [a] |
| P1 (Palladacycle) | L1 (XPhos) | 97 |
| Pd(OAc)₂ | L1 (XPhos) | 25 |
| [(allyl)PdCl]₂ | L1 (XPhos) | 15 |
| Pd₂(dba)₃ | L1 (XPhos) | 35 |
| Pd₂(dba)₃ (pre-incubated) | L1 (XPhos) | 50 |
| Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), [Pd] (0.2 mol %), L1 (Pd/L 1:2), KOAc (0.125 equiv), dioxane (2.5 mL), H₂O (2.5 mL).[2] | ||
| [a] Isolated yield, average of 2 independent runs.[2] |
2. Catalyst Poisoning: Cyanide ions can poison the palladium catalyst, disrupting all steps of the catalytic cycle.[2] This is a frequent cause of low conversion.
-
Solution: Using a less toxic and less soluble cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate catalyst poisoning.[2] Another strategy is the slow addition of the cyanide source. The use of zinc cyanide (Zn(CN)₂) is also common as it is significantly less toxic than alkali metal cyanides.[3]
3. Reaction Conditions: Temperature, base, and solvent all play a crucial role.
-
Base: While strong bases like K₂CO₃ are often used, they can lead to substrate or product decomposition. A weaker base like potassium acetate (KOAc) can provide excellent results.[2]
-
Solvent: A mixture of an organic solvent and water, such as dioxane/H₂O, can facilitate the reaction when using K₄[Fe(CN)₆] as the cyanide source.[2] For reactions with Zn(CN)₂, a 5:1 H₂O/THF mixture has been shown to be effective, with the cyanide itself acting as the base to activate the precatalyst.[4]
-
Temperature: For sensitive substrates, such as those containing an aldehyde group, lowering the reaction temperature (e.g., from 100 °C to 70 °C) can prevent side reactions like the benzoin condensation.[2]
Mandatory Visualization: Troubleshooting Low Yield in Pd-Catalyzed Cyanation
Caption: A workflow for diagnosing and resolving low yields in palladium-catalyzed cyanation reactions.
Experimental Protocols: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides
This protocol is adapted from a general method for the cyanation of (hetero)aryl chlorides and bromides.[2]
Materials:
-
Palladium precatalyst (e.g., P1)
-
Ligand (e.g., L1 - XPhos)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
(Hetero)aryl halide
-
Dioxane
-
Potassium acetate (KOAc) solution (0.05 M in degassed water)
-
Screw-top test tube with a Teflon-lined cap
-
Magnetic stir bar
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 equiv), and the (hetero)aryl halide (1 mmol, if solid).[2]
-
Seal the vessel with the Teflon-lined screw-cap septum.
-
Evacuate and backfill the vessel with nitrogen. Repeat this cycle three times.[2]
-
If the (hetero)aryl halide is a liquid, add it (1 mmol) via syringe.
-
Add dioxane (2.5 mL) and the 0.05 M KOAc in degassed water (2.5 mL) to the reaction tube via syringe.[2]
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 1 hour).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a suitable aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sandmeyer and Rosenmund-von Braun Reactions
The Sandmeyer and Rosenmund-von Braun reactions are classical methods for the synthesis of aromatic nitriles from aryl amines (via diazonium salts) and aryl halides, respectively.[5][6]
Q2: My Sandmeyer reaction to produce an aromatic nitrile is resulting in a low yield and numerous side products. What should I investigate?
A2: The Sandmeyer reaction's success hinges on the stability of the intermediate diazonium salt and the efficiency of the subsequent cyanation step.[7]
1. Incomplete Diazotization: The initial conversion of the aryl amine to the diazonium salt is critical.
-
Troubleshooting: Ensure the reaction is conducted at a low temperature, typically 0-5 °C, to prevent the decomposition of the thermally labile diazonium salt.[8] Use the diazonium salt immediately after its preparation.[7]
2. Issues with the Cyanation Step: The reaction with copper(I) cyanide needs to be carefully controlled.
-
Troubleshooting: Ensure the copper(I) cyanide solution is freshly prepared and active.[7] The use of nickel cyanide has been reported to be superior to copper cyanide in some cases.[9]
Q3: The Rosenmund-von Braun reaction of my aryl bromide with CuCN in DMF is not working, even at high temperatures. What could be the issue?
A3: The Rosenmund-von Braun reaction often requires high temperatures (150-250 °C), which can limit its applicability with sensitive substrates.[10] If the reaction is failing, consider the following:
1. Reagent Quality and Reaction Conditions:
-
CuCN: Ensure the copper(I) cyanide is of good quality; degraded samples may appear green.[11]
-
Solvent: The DMF should be dry and degassed.[11]
-
Temperature: While high temperatures are typical, some substrates may require optimization. Increasing the temperature slightly might drive the reaction.[11]
2. Additives to Promote the Reaction: The addition of a ligand can promote the reaction at lower temperatures.
-
L-Proline: L-proline has been shown to be an effective additive, allowing the reaction to proceed at 80-120 °C.[10]
Data Presentation: Effect of L-Proline on the Rosenmund-von Braun Reaction
| Aryl Bromide | L-Proline (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 0 | 120 | 45 | <5 |
| 4-Bromotoluene | 1.0 | 120 | 45 | 81 |
| Reaction conditions: 4-Bromotoluene (1.0 mmol), CuCN (2.0 mmol), L-proline, DMF (3 mL).[10] |
Side Reactions and Purification
Unwanted side reactions and purification challenges are common hurdles in the synthesis of aromatic nitriles.
Q4: During my reaction, the aromatic nitrile is hydrolyzing to the corresponding amide or carboxylic acid. How can I prevent this?
A4: Nitrile hydrolysis is a common side reaction, especially in the presence of acid or base and water, often accelerated by heat.[12]
1. Control of pH: Highly acidic or basic conditions can promote hydrolysis.[7] If possible, maintain the reaction mixture at a neutral pH.
2. Anhydrous Conditions: The presence of water is necessary for hydrolysis. While some modern cyanation methods are performed in aqueous media, if hydrolysis is a problem, ensure that anhydrous solvents and reagents are used.
3. Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize this side reaction.
Mandatory Visualization: Nitrile Hydrolysis Pathway
Caption: The stepwise hydrolysis of an aromatic nitrile to an amide and then to a carboxylic acid.
Q5: I am experiencing a low recovery of my solid aromatic nitrile after purification by recrystallization. How can I improve the yield?
A5: Low recovery during recrystallization is often due to the choice of solvent or the procedure itself.[13]
1. Solvent Selection: The ideal solvent should dissolve the nitrile when hot but not at room temperature.[14]
-
Troubleshooting: Perform small-scale solubility tests with a range of solvents to find the optimal one. If a single solvent is not suitable, a co-solvent system can be used.[15]
2. Minimizing Loss During the Procedure:
-
Dissolution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling.[14]
-
Filtration: If a hot filtration step is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[14]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[15]
Experimental Protocols: General Procedure for Recrystallization of a Solid Aromatic Nitrile
This protocol provides a general method for purifying a solid aromatic nitrile.[13][14]
Materials:
-
Crude solid aromatic nitrile
-
Appropriate recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a suitable solvent or solvent pair by conducting small-scale solubility tests.[14]
-
Place the crude nitrile in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the solid completely with heating and stirring.[13]
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.[13]
-
If there are insoluble impurities (including charcoal), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of cold solvent.[13]
-
Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. reddit.com [reddit.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-(Difluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-(Difluoromethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to the electronic nature of the substrate and the stability of the catalyst. The difluoromethoxy group is electron-withdrawing, which can influence the oxidative addition step.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often beneficial as they promote the oxidative addition step.[1][2] Consider screening different catalyst systems. Pre-formed catalysts, such as palladacycles, can also be more effective as they ensure the generation of the active Pd(0) species.[3][4]
-
Base Selection: The base plays a crucial role in the transmetalation step. A stronger base may be required to activate the boronic acid. However, excessively strong bases can lead to decomposition of the starting material or catalyst. Screening a variety of bases is recommended.
-
Solvent and Temperature: Ensure your solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.[3] The reaction temperature may need to be optimized. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions like homocoupling of the boronic acid.[1]
-
Purity of Reagents: Ensure the purity of your this compound, boronic acid, and solvent. Impurities can poison the catalyst.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Question: When performing a Buchwald-Hartwig amination with this compound, I am observing significant side products. What are the common side reactions and how can I minimize them?
Answer:
Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the amine. The electron-deficient nature of this compound can sometimes favor these pathways.
Mitigation Strategies:
-
Ligand Choice: The use of bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.
-
Base Strength: A careful selection of the base is crucial. A base that is too strong can promote side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices, but their strength should be considered in the context of the specific amine being used.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can often reduce the formation of byproducts. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts are generally recommended for cross-coupling reactions with this compound?
A1: For Suzuki-Miyaura coupling, catalyst systems like Pd(PPh₃)₄ or in situ generated catalysts from a palladium(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. For more challenging couplings, pre-formed catalysts with bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) are often more effective. In Buchwald-Hartwig aminations, catalyst systems employing ligands like BINAP or Josiphos-type ligands have shown success.[5]
Q2: What is the recommended type of base for Suzuki-Miyaura coupling of this compound?
A2: A range of inorganic bases can be effective, with the optimal choice depending on the specific boronic acid and solvent system. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] It is often necessary to screen a few bases to find the best conditions for your specific reaction.
Q3: Can I use this compound in Sonogashira and Heck couplings?
A3: Yes, this compound can be a suitable substrate for both Sonogashira and Heck couplings. For Sonogashira reactions, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is typically used in conjunction with a copper(I) co-catalyst (e.g., CuI). For Heck reactions, a palladium(II) source like Pd(OAc)₂ is commonly employed with a phosphine ligand and a base.
Q4: How does the difluoromethoxy group affect the reactivity of the benzonitrile in cross-coupling reactions?
A4: The difluoromethoxy group is electron-withdrawing, which generally makes the aryl halide more reactive towards oxidative addition in the catalytic cycle. This can be advantageous, potentially allowing for milder reaction conditions compared to more electron-rich aryl halides. However, this electronic effect can also influence the rates of other steps in the catalytic cycle and may require careful optimization of the ligand and base.
Data Summary
The following tables summarize typical catalyst systems and conditions for various cross-coupling reactions with substrates analogous to this compound, which can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | Adapted from literature |
| 2 | 4-Fluorobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 | Adapted from literature |
| 3 | 4-Chlorobenzonitrile | XPhos Pd G3 (1) | - | K₃PO₄ | t-AmylOH | 110 | 6 | 92 | Adapted from literature |
Table 2: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 91 | Adapted from literature |
| 2 | 4-Chlorobenzonitrile | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 85 | Adapted from literature |
| 3 | 4-Bromobenzonitrile | Pyrrolidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 90 | 18 | 89 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
19F NMR Analysis of 4-(Difluoromethoxy)benzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for characterizing fluorine-containing compounds.[1][2][3][4] Its high sensitivity, 100% natural abundance of the 19F nucleus, and wide chemical shift range make it particularly well-suited for the analysis of fluorinated molecules, which are increasingly prevalent in pharmaceuticals and agrochemicals.[2][5][6] This guide provides a comparative analysis of the 19F NMR data for 4-(difluoromethoxy)benzonitrile, alongside related compounds, to serve as a practical reference.
Comparative 19F NMR Data
The 19F NMR spectrum of this compound is characterized by a distinct signal for the difluoromethoxy group. A comparison with other molecules containing similar fluorinated moieties highlights the influence of the molecular structure on the 19F chemical shift (δ) and coupling constants (J).
| Compound | Structure | 19F Chemical Shift (δ) in ppm | 1H-19F Coupling Constant (JHF) in Hz | Multiplicity |
| This compound | -82.35 | 72.5 | Doublet [7] | |
| Methyl 4-(difluoromethoxy)benzoate | -81.80 | 73.2 | Doublet[7] | |
| (4-(tert-butyl)benzyl)(difluoromethyl)sulfane | -94.52 | 56.7 | Doublet[7] | |
| (4-bromobenzyl)(difluoromethyl)sulfane | -94.20 | 56.3 | Doublet[7] |
Table 1: Comparison of 19F NMR Data for this compound and Related Fluorinated Compounds. The data illustrates how the electronic environment surrounding the difluoromethyl group influences its chemical shift and coupling to the adjacent proton.
Experimental Protocol for 19F NMR Analysis
The following provides a typical experimental protocol for acquiring a 19F NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl3).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment is performed on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, equipped with a probe capable of detecting 19F nuclei.[8]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient. For quantitative analysis, ensure an adequate relaxation delay (D1) of at least 5 times the longest T1 of the fluorine nuclei.
-
Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift region for the difluoromethoxy group (approximately -80 to -90 ppm).[9][10]
-
Spectral Width (SW): A spectral width of around 200-250 ppm is generally adequate for most organofluorine compounds to avoid peak folding.[6]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra.
-
Number of Scans (NS): Usually 16 to 64 scans are sufficient for a compound of this concentration.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Reference the spectrum. While CFCl3 (0 ppm) is the standard reference, secondary standards can be used.[11]
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Analyze the multiplicities and measure the coupling constants.
Workflow for 19F NMR Analysis
The logical flow from sample preparation to the final interpretation of the 19F NMR spectrum can be visualized as follows:
Figure 1: A flowchart illustrating the key steps in performing a 19F NMR analysis, from preparing the sample to interpreting the spectral data for structural determination.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. F19 detection [nmr.chem.ucsb.edu]
- 11. colorado.edu [colorado.edu]
A Comparative Analysis of the Reactivity of 4-(Difluoromethoxy)benzonitrile and 4-(Trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-(difluoromethoxy)benzonitrile and 4-(trifluoromethoxy)benzonitrile. The introduction of fluorinated methoxy groups at the para-position of the benzonitrile scaffold significantly influences the electron density of the aromatic ring and the reactivity of the nitrile functional group. Understanding these differences is crucial for the strategic design of novel therapeutics and functional materials.
Executive Summary
The reactivity of the aromatic ring and the nitrile group in benzonitrile derivatives is heavily influenced by the electronic properties of the substituents. The trifluoromethoxy (-OCF₃) group is a significantly stronger electron-withdrawing group than the difluoromethoxy (-OCHF₂) group. This fundamental difference in electronic character dictates the relative reactivity of 4-(trifluoromethoxy)benzonitrile and this compound in key chemical transformations.
Key Findings:
-
Nucleophilic Aromatic Substitution (SNA r): 4-(Trifluoromethoxy)benzonitrile is expected to exhibit higher reactivity towards nucleophiles in SNAr reactions due to the greater electron-withdrawing nature of the -OCF₃ group, which better stabilizes the negatively charged Meisenheimer intermediate.
-
Hydrolysis of the Nitrile Group: The stronger electron-withdrawing effect of the -OCF₃ group is anticipated to render the carbon atom of the nitrile group in 4-(trifluoromethoxy)benzonitrile more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, leading to a faster rate of hydrolysis to the corresponding benzoic acid.
-
Reduction of the Nitrile Group: Conversely, the higher electron density on the nitrile group of this compound, relative to its trifluoromethoxy counterpart, may facilitate certain reduction reactions, although the specific outcome can be reagent-dependent.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties provide a foundation for understanding their differential reactivity.
| Property | This compound | 4-(Trifluoromethoxy)benzonitrile | Reference |
| Molecular Formula | C₈H₅F₂NO | C₈H₄F₃NO | [1][2] |
| Molecular Weight | 169.13 g/mol | 187.12 g/mol | [1][2] |
| Appearance | - | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | - | 193 °C | [2] |
| Hammett Constant (σₚ) | Estimated to be less electron-withdrawing than -OCF₃ | More electron-withdrawing | Inferred from general principles |
Note: Specific experimental data for some properties of this compound were not available in the searched literature.
Comparative Reactivity Analysis
The reactivity of the two title compounds is primarily dictated by the electron-withdrawing strength of the para-substituent. The trifluoromethoxy group is one of the most electron-withdrawing groups in organic chemistry, while the difluoromethoxy group is also electron-withdrawing, but to a lesser extent.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.
Due to the superior electron-withdrawing ability of the trifluoromethoxy group, 4-(trifluoromethoxy)benzonitrile is expected to be more reactive in SNAr reactions compared to this compound. The -OCF₃ group can more effectively delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
Expected Reactivity Order:
4-(Trifluoromethoxy)benzonitrile > this compound
Figure 1: Logical workflow comparing the SNAr reactivity.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The reaction is typically catalyzed by acid or base and involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.
The electron-withdrawing nature of the para-substituent enhances the electrophilicity of the nitrile carbon. Consequently, 4-(trifluoromethoxy)benzonitrile, with its more strongly electron-withdrawing -OCF₃ group, is expected to undergo hydrolysis at a faster rate than this compound.
Expected Hydrolysis Rate:
4-(Trifluoromethoxy)benzonitrile > this compound
Figure 2: Comparison of the hydrolysis pathway.
Reduction of the Nitrile Group
The reduction of nitriles to primary amines is a common transformation, often achieved using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The reactivity in reduction reactions can be more nuanced and reagent-dependent.
For hydride reductions, the initial step involves the nucleophilic attack of a hydride ion on the nitrile carbon. A more electron-deficient nitrile carbon, as in 4-(trifluoromethoxy)benzonitrile, would be more susceptible to this initial attack. However, the overall reaction rate and yield can be influenced by other factors, including the stability of intermediates.
Conversely, for reductions that proceed via electron transfer mechanisms, a higher electron density at the nitrile group might be favorable. Therefore, the relative reactivity in reduction is not as straightforward to predict without specific experimental data.
Experimental Protocols
While direct comparative data is lacking, the following are general experimental protocols for the types of reactions discussed. These can be adapted for a comparative study of this compound and 4-(trifluoromethoxy)benzonitrile.
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Addition of Nucleophile: Add the nucleophile (e.g., sodium methoxide, 1.1-1.5 eq.) to the solution at room temperature or a specified temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Hydrolysis of the Nitrile Group (Basic Conditions)
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol/water mixture).
-
Addition of Base: Add an aqueous solution of a strong base (e.g., sodium hydroxide, 2-5 eq.).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
General Protocol for Reduction of the Nitrile Group (Using LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Addition of Nitrile: Dissolve the substituted benzonitrile (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Purification: Filter the resulting aluminum salts and wash them thoroughly with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine, which can be purified by distillation or chromatography.
Figure 3: General experimental workflow for the discussed reactions.
Conclusion
The electronic disparity between the difluoromethoxy and trifluoromethoxy groups provides a clear theoretical framework for predicting the relative reactivity of this compound and 4-(trifluoromethoxy)benzonitrile. The stronger electron-withdrawing nature of the trifluoromethoxy group is expected to accelerate reactions that are favored by a more electrophilic aromatic ring or nitrile carbon, such as nucleophilic aromatic substitution and hydrolysis. For reduction reactions, the outcome is more dependent on the specific mechanism and reagents employed.
To provide a definitive quantitative comparison, direct experimental studies under identical conditions are necessary. The protocols provided herein offer a starting point for conducting such comparative investigations. For drug development professionals, the choice between these two building blocks will depend on the desired reactivity in a particular synthetic step and the influence of the substituent on the overall properties of the target molecule.
References
Difluoromethoxy vs. Methoxy Group: A Comparative Guide to Metabolic Stability
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic properties is a critical endeavor. Among the various tactics employed, the bioisosteric replacement of a methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) has emerged as a key strategy to improve metabolic stability. This guide provides a comprehensive comparison of the metabolic stability of these two functional groups, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their decision-making process.
Introduction: The Challenge of Metabolic Lability
The methoxy group, while a common substituent in many drug candidates, is often a site of metabolic vulnerability. It is particularly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through a process known as O-demethylation.[1] This metabolic pathway can lead to rapid clearance of the drug from the body, resulting in a short half-life and reduced bioavailability. Consequently, medicinal chemists frequently seek to replace the methoxy group with a more robust bioisostere to block this metabolic "soft spot."
The Difluoromethoxy Group: A Metabolically Stable Bioisostere
The difluoromethoxy group is widely regarded as a metabolically stable replacement for the methoxy group.[2][3] The primary reason for this enhanced stability lies in the high strength of the carbon-fluorine (C-F) bonds. These bonds are significantly more resistant to enzymatic cleavage by CYP enzymes compared to the carbon-hydrogen (C-H) bonds in the methoxy group.[2] This inherent stability effectively prevents O-dealkylation, a common and often rapid metabolic pathway for compounds containing a methoxy group.[2][3] By blocking this primary metabolic route, the incorporation of a difluoromethoxy group can lead to a longer plasma half-life and improved bioavailability of a drug candidate.[3]
However, it is important to note that the benefits of this substitution may not be universal. A study by Pfizer suggested that, across a range of compounds, there was no significant additional metabolic stability conferred by replacing a methoxy group with a difluoromethoxy group.[2] In some cases, blocking metabolism at the methoxy position can shift the metabolic process to other parts of the molecule.[2]
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is typically assessed using in vitro assays, such as the liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The key parameters obtained from this assay are the in vitro half-life (t1/2) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.
The following table provides illustrative comparative data for a hypothetical pair of analogous compounds, one containing a methoxy group and the other a difluoromethoxy group, based on the general trends reported in the literature.
| Parameter | Methoxy Analog (-OCH3) | Difluoromethoxy Analog (-OCF2H) | Rationale for Difference |
| In Vitro Half-life (t1/2) | Shorter | Longer | The difluoromethoxy group is resistant to O-demethylation by CYP enzymes, leading to a slower rate of metabolism. |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism results in a lower intrinsic clearance, indicating a reduced capacity of the liver to eliminate the drug. |
| Primary Metabolic Pathway | O-demethylation | Metabolism shifts to other parts of the molecule (if susceptible) | The strong C-F bonds in the difluoromethoxy group block the O-demethylation pathway. |
Note: These are representative values intended to illustrate the general trend. Actual values are highly dependent on the specific molecular scaffold.
In a study on 2-difluoromethoxy-substituted estratriene sulfamates, the difluoromethoxy derivative (compound 10) was compared to its methoxy counterpart (compound 4). While this study focused on hydrolytic stability rather than microsomal metabolic stability, it provides a quantitative comparison of the relative stability of the two groups in a specific chemical context. The half-life for hydrolysis of the difluoromethoxy compound was approximately 10 days, whereas the methoxy analog had a much longer estimated half-life of around 60-80 days, indicating that in this particular case, the methoxy compound was more stable to hydrolysis.[4]
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a compound using liver microsomes.
1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
2. Materials:
-
Test compound and positive control compound (e.g., a compound with known metabolic instability)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation: Add the test compound to the wells to initiate the reaction. For the main experiment, add the NADPH regenerating system to start the metabolic process. For a control experiment (to assess non-enzymatic degradation), add buffer instead of the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
Visualizing Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Metabolic pathway of a methoxy group.
Caption: Metabolic stability of a difluoromethoxy group.
References
Purity Assessment of 4-(Difluoromethoxy)benzonitrile: A Comparative Guide to HPLC and Alternative Analytical Methods
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that can significantly influence the outcomes of research and the quality of final pharmaceutical products. 4-(Difluoromethoxy)benzonitrile is a key building block in the synthesis of various pharmaceutically active compounds due to its unique electronic properties imparted by the difluoromethoxy group.[1] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the purity analysis of non-volatile and thermally sensitive compounds like this compound.[2][3] Its high resolving power is essential for separating the main compound from structurally similar impurities that may arise during synthesis, such as isomers, unreacted starting materials, and by-products.[4]
Comparative Analysis of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis such as sensitivity and speed. While HPLC is often the method of choice, techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer viable alternatives with their own distinct advantages.[3][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[6] |
| Typical Purity (%) | >99.5% | >99.5% | >99.0% |
| Retention Time / Migration Time (min) | 5.8 | 8.2 | 4.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.06% |
| Advantages | High resolution for non-volatile and thermally labile compounds; robust and reproducible.[2] | Excellent for volatile impurities and residual solvents; high sensitivity.[4] | High separation efficiency; low sample and reagent consumption.[5][6] |
| Limitations | Larger solvent consumption compared to CE. | Not suitable for non-volatile or thermally labile compounds.[4] | Can have lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging.[6] |
| Common Impurities Detected | Positional isomers (e.g., 2- or 3-(Difluoromethoxy)benzonitrile), starting materials (e.g., 4-cyanophenol), and by-products from synthesis. | Residual solvents (e.g., Acetonitrile, Toluene), volatile starting materials.[4] | Ionic impurities, charged by-products. |
Experimental Protocols
This section details a standard reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4]
GC is particularly useful for identifying and quantifying volatile impurities and residual solvents.
-
Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.
-
CE provides an orthogonal separation mechanism to HPLC and is advantageous for its high efficiency and minimal sample consumption.[5]
-
Instrumentation and Conditions:
-
System: A standard CE system with a UV-Vis detector.
-
Capillary: Fused silica capillary (e.g., 50 µm ID, 60 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: 240 nm.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in the BGE.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Impact of Intermediate Purity on a Hypothetical Signaling Pathway.
Conclusion
For the routine purity assessment of this compound, reversed-phase HPLC provides a reliable and high-resolution method suitable for separating common process-related impurities.[2] However, for a comprehensive purity profile, orthogonal methods such as GC are invaluable for detecting volatile impurities and residual solvents that may not be captured by HPLC.[4] Capillary electrophoresis offers a high-efficiency alternative with the benefit of reduced solvent consumption.[5] The selection of the most appropriate analytical technique or combination of techniques is crucial for ensuring the quality and consistency of this important synthetic intermediate in research and drug development.
References
X-ray Crystal Structure Analysis of 4-(Difluoromethoxy)benzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystal structure analysis of 4-(difluoromethoxy)benzonitrile derivatives. While a direct comparison of experimental data is currently limited by the scarcity of publicly available crystal structures for a homologous series of these compounds, this document serves as a detailed procedural reference for researchers aiming to perform such analyses. The inclusion of detailed experimental protocols and logical workflow diagrams will enable a systematic approach to characterizing novel this compound derivatives.
Data Presentation
A comparative analysis of the crystallographic data of various this compound derivatives would provide invaluable insights into the influence of different substituents on the molecular geometry and crystal packing. Key parameters for comparison would include:
-
Unit Cell Parameters: a, b, c, α, β, γ, and V (cell volume)
-
Crystal System and Space Group: Indicating the symmetry of the crystal lattice.
-
Key Bond Lengths (Å): Such as C-CN, C-O, O-CF2, C-F, and bonds to the substituent.
-
Key Bond Angles (°): Including angles around the benzonitrile ring and the difluoromethoxy group.
-
Torsion Angles (°): Describing the conformation of the difluoromethoxy group relative to the aromatic ring.
-
Intermolecular Interactions: Detailing hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.
Researchers who successfully obtain crystal structures of novel this compound derivatives are encouraged to deposit their data in public repositories like the Cambridge Structural Database (CSD) to enrich the scientific record and facilitate future comparative studies.
Experimental Protocols
The following section outlines a detailed, generalized protocol for the single-crystal X-ray diffraction analysis of this compound derivatives.
Crystallization
The initial and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions)[1].
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Common solvents for organic molecules include acetone, acetonitrile, dichloromethane, ethyl acetate, ethanol, methanol, and toluene. The use of co-solvents can modulate solubility and promote crystal growth.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization. This can be performed in either a liquid-vapor or vapor-vapor setup.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Crystal Mounting and Data Collection
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and other defects. The crystal is then mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing and Structure Solution
-
Data Integration and Scaling: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then integrated, scaled, and corrected for various experimental factors (e.g., absorption, Lorentz, and polarization effects) using software packages like SAINT or HKL-2000.
-
Space Group Determination: The symmetry of the crystal lattice is determined from the diffraction data, leading to the assignment of a space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT or SIR. This provides an initial model of the crystal structure.
Structure Refinement
-
Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., with SHELXL). This process involves adjusting atomic coordinates, displacement parameters (describing atomic vibrations), and occupancies to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although in high-resolution data they may be located in the difference Fourier map.
-
Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability. The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2).
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the X-ray crystal structure analysis of this compound derivatives.
Caption: Experimental workflow for X-ray crystal structure analysis.
Caption: Influence of substituents on crystal structure.
References
A Comparative Guide to Difluoromethylating Agents for Benzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into organic molecules is a critical strategy in modern medicinal chemistry. Valued as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, the CF₂H moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. Benzonitrile scaffolds, prevalent in numerous pharmaceuticals, are prime targets for difluoromethylation. This guide provides a comparative analysis of leading difluoromethylating agents, supported by experimental data, to aid researchers in selecting the optimal method for their specific benzonitrile functionalization needs.
Performance Comparison of Key Difluoromethylating Agents
The direct difluoromethylation of benzonitrile can be challenging. Methodologies often rely on the functionalization of pre-functionalized benzonitriles (e.g., halo- or aminobenzonitriles) or direct C-H functionalization, which can present regioselectivity issues. The following table summarizes the performance of prominent radical-based difluoromethylating agents on benzonitrile derivatives, compiled from various studies.
| Reagent/Method | Substrate | Product | Yield (%) | Catalyst/Conditions | Ref. |
| TMSCF₂H / Copper Catalysis | 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 85 | CuI (20 mol%), 1,10-phenanthroline (20 mol%), CsF, DMF, 60 °C | |
| Zn(SO₂CF₂H)₂ (DFMS) / Radical C-H | Benzonitrile | 3-(Difluoromethyl)benzonitrile (major) | 55 | t-BuOOH, TFA, CH₂Cl₂/H₂O, rt | |
| NaSO₂CF₂H / Photoredox Catalysis | Benzonitrile | 3-(Difluoromethyl)benzonitrile (major) | 68 | fac-[Ir(ppy)₃] (photocatalyst), K₂S₂O₈ (oxidant), MeCN/H₂O, Blue LEDs, rt | |
| TMSCF₂H / Sandmeyer Reaction | 4-Aminobenzonitrile | 4-(Difluoromethyl)benzonitrile | 73 | 1. t-BuONO, HBF₄2. CuSCN, CsF, DMF, 40 °C then rt | [1] |
Note: Yields are for isolated products. Regioselectivity can be a significant factor in direct C-H functionalization methods, with a preference for the meta position on the electron-deficient benzonitrile ring.
Methodological Overview and Reaction Mechanisms
The primary strategies for incorporating the CF₂H group into a benzonitrile framework involve radical-based pathways. These methods are favored for their relatively mild conditions and tolerance of various functional groups.
Copper-Catalyzed Difluoromethylation
This approach typically utilizes (Difluoromethyl)trimethylsilane (TMSCF₂H), a nucleophilic CF₂H source, in conjunction with a copper catalyst. The reaction proceeds via a cross-coupling mechanism with pre-functionalized benzonitriles, such as 4-iodobenzonitrile. The copper catalyst facilitates the transfer of the CF₂H group from the silicon reagent to the aryl halide.
Caption: Copper-catalyzed cross-coupling pathway.
Radical C-H Difluoromethylation
Direct functionalization of the benzonitrile C-H bond can be achieved using radical-generating reagents like Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS). An oxidant, such as tert-butyl hydroperoxide (t-BuOOH), initiates the formation of a CF₂H radical, which then adds to the aromatic ring. This method's primary challenge is controlling regioselectivity, with the electron-withdrawing nitrile group directing the addition primarily to the meta-position.
Caption: General workflow for radical C-H difluoromethylation.
Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and efficient route for generating CF₂H radicals from precursors like Sodium Difluoromethanesulfinate (NaSO₂CF₂H). An excited photocatalyst oxidizes the sulfinate, which then fragments to produce the •CF₂H radical. Similar to other radical C-H functionalization methods, this radical adds to the benzonitrile ring, typically at the meta-position. This approach is valued for its operational simplicity and use of light as a traceless reagent.
Caption: Simplified photoredox cycle for •CF₂H generation.
Experimental Protocols
The following are representative, generalized protocols for the difluoromethylation of a benzonitrile derivative. Researchers should optimize conditions for their specific substrate and setup.
Protocol 1: Copper-Catalyzed Difluoromethylation of 4-Iodobenzonitrile
Materials:
-
4-Iodobenzonitrile
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Caesium fluoride (CsF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and CsF (3.0 equiv).
-
Add 4-iodobenzonitrile (1.0 equiv) followed by anhydrous DMF.
-
Add TMSCF₂H (2.5 equiv) to the mixture via syringe.
-
Seal the tube and heat the reaction mixture to 60 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(difluoromethyl)benzonitrile.
Protocol 2: Photocatalytic C-H Difluoromethylation of Benzonitrile
Materials:
-
Benzonitrile
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃]) or a suitable organic photocatalyst
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (MeCN) and Water
Procedure:
-
To a reaction vessel (e.g., a borosilicate glass vial), add benzonitrile (1.0 equiv), NaSO₂CF₂H (2.0 equiv), K₂S₂O₈ (2.0 equiv), and the photocatalyst (1-5 mol%).
-
Add a solvent mixture of MeCN/H₂O (e.g., 3:1 ratio).
-
Degas the mixture by sparging with argon for 15-20 minutes.
-
Seal the vessel and place it approximately 5-10 cm from a blue LED lamp (450-460 nm).
-
Stir the reaction at room temperature for 18-36 hours. Ensure the reaction temperature does not significantly increase.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the difluoromethylated benzonitrile isomers.
Conclusion
The choice of difluoromethylating agent for benzonitrile synthesis depends heavily on the starting material and desired outcome.
-
For regiospecific synthesis from pre-functionalized starting materials, copper-catalyzed cross-coupling with TMSCF₂H offers high yields and predictability. The Sandmeyer approach is also an excellent alternative for anilines.
-
For direct C-H functionalization , both radical methods using Zn(SO₂CF₂H)₂ and photoredox catalysis with NaSO₂CF₂H are effective. While they avoid pre-functionalization steps, researchers must consider the challenge of regioselectivity, which typically favors the meta-product. Photoredox catalysis often provides milder conditions and is increasingly favored for its "green" credentials.
It is recommended to screen several conditions to determine the optimal procedure for any novel benzonitrile substrate.
References
Validating the Structure of Synthesized 4-(Difluoromethoxy)benzonitrile: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step. This guide provides a comparative overview of standard analytical techniques for validating the structure of 4-(Difluoromethoxy)benzonitrile, with a focus on spectroscopic methods. Experimental data for the target molecule is compared with two structurally related alternatives: 4-methoxybenzonitrile and 4-cyanophenol, highlighting key spectral differences that enable definitive characterization.
The primary analytical techniques employed for the structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary information about the molecular structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | ~7.7 (d, 2H), ~7.3 (d, 2H) | ~6.8 (t, 1H, -OCHF₂) |
| 4-Methoxybenzonitrile | 7.58 (d, 2H), 6.95 (d, 2H)[1] | 3.86 (s, 3H, -OCH₃)[1] |
| 4-Cyanophenol | ~7.6 (d, 2H), ~6.9 (d, 2H) | ~6.0 (s, 1H, -OH) |
Table 2: ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | Nitrile Carbon (ppm) | Other Carbons (ppm) |
| This compound | ~153 (t), ~134, ~121, ~110 | ~118 | ~114 (t, -OCHF₂) |
| 4-Methoxybenzonitrile | 162.8, 133.9, 119.2, 114.7, 103.9[1] | 119.2[1] | 55.5 (-OCH₃)[1] |
| 4-Cyanophenol | ~160, ~134, ~119, ~116 | ~119 | - |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound | ~-80 to -90 | Doublet |
| 4-Methoxybenzonitrile | Not Applicable | Not Applicable |
| 4-Cyanophenol | Not Applicable | Not Applicable |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 169 | 118, 90 |
| 4-Methoxybenzonitrile | 133 | 118, 103, 90, 77 |
| 4-Cyanophenol | 119 | 91, 64 |
Table 5: IR Spectral Data
| Compound | Nitrile (C≡N) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| This compound | ~2230 | ~1200-1000 (C-F) | ~3050 (Ar C-H), ~1600, ~1500 (Ar C=C) |
| 4-Methoxybenzonitrile | ~2225 | ~1260 | ~3050 (Ar C-H), ~1600, ~1500 (Ar C=C), ~2950 (sp³ C-H) |
| 4-Cyanophenol | ~2230 | ~1250 | ~3350 (br, O-H), ~3050 (Ar C-H), ~1600, ~1500 (Ar C=C) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. A wider spectral width may be necessary depending on the chemical environment of the fluorine atoms.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Data Interpretation: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared.
-
Spectrum Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups present in the molecule, such as the nitrile (C≡N) stretch, aromatic C-H stretches, and C-O-C and C-F stretches.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound.
Caption: A flowchart illustrating the key stages in the structural validation of a synthesized chemical compound.
By following this structured analytical approach and comparing the obtained data with that of known compounds, researchers can confidently validate the structure of synthesized this compound.
References
A Comparative Guide to the Biological Activity of Fluorinated Benzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activity of fluorinated benzonitrile isomers. While direct comparative data on the simple ortho-, meta-, and para-fluorobenzonitrile isomers is limited in publicly available literature, this document synthesizes findings from studies on more complex derivatives to elucidate the potential structure-activity relationships (SAR) conferred by the position of fluorine on the benzonitrile scaffold. The information herein is intended to guide researchers in the design and development of novel therapeutic agents.
Executive Summary
Comparative Biological Activity Data
The following tables summarize quantitative data on the biological activity of various fluorinated compounds, including those containing a benzonitrile moiety. This data is presented to illustrate the impact of fluorine substitution on different biological endpoints.
Cytotoxicity Data
The cytotoxic effects of fluorinated compounds are often evaluated against various cancer cell lines. The position of the fluorine atom can influence the compound's ability to induce cell death.
| Compound/Derivative | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Key Finding |
| 8-fluoro-1,3-diphenylbenzo[e][1][2][3]triazin-7(1H)-one | MCF-7 (Breast Cancer) | MTT Assay | Not specified, but ~5x more cytotoxic than non-fluorinated analog[1] | Fluorination significantly increased cytotoxicity compared to the parent compound[1]. |
| Fluorine containing hexahydroquinoline-3-carbonitrile (Compound 6i) | Ishikawa (Endometrial Cancer) | Not Specified | GI₅₀ = 7.2 | The presence of fluorine contributed to potent cytotoxicity[3]. |
| Fluorine containing hexahydroquinoline-3-carbonitrile (Compound 6o) | HT-29 (Colon Cancer) | MTT Assay | 9.39 | Exhibited cytotoxicity comparable to a reference compound[3]. |
| Fluorine containing hexahydroquinoline-3-carbonitrile (Compound 6l) | Caco-2 (Colon Cancer) | MTT Assay | 9.66 | Showed potency equal to that of the reference compound[3]. |
Enzyme Inhibition Data
Fluorinated compounds are known to be effective enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the binding affinity and reactivity of the molecule with the enzyme's active site.[4][5]
| Compound/Derivative | Target Enzyme | Assay Type | Kᵢ / IC₅₀ (nM) | Key Finding |
| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Phosphoinositol hydrolysis assay | IC₅₀ = 0.714 pM | Exceptionally high potency for the target enzyme[2]. |
| Fluorinated Xanthine Derivative (Compound 5) | Adenosine A₂B Receptor | Competition Binding Assay | Kᵢ = 9.97 | High affinity for the adenosine receptor[6]. |
| Fluorinated Xanthine Derivative (Compound 6) | Adenosine A₂B Receptor | Competition Binding Assay | Kᵢ = 12.3 | High affinity, slightly less than its 2-fluoropyridine counterpart[6]. |
Receptor Binding Affinity Data
The affinity of a ligand for its receptor can be significantly influenced by fluorine substitution. Changes in the position of the fluorine atom can lead to dramatic shifts in binding affinity, a phenomenon known as an "activity cliff".[7]
| Compound/Derivative | Target Receptor | Assay Type | Kᵢ / IC₅₀ (nM) | Key Finding |
| [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([¹⁸F]F-MTEB) | mGlu5 Receptor | In vitro autoradiography | High affinity | Showed high affinity and good specific to nonspecific labeling in brain slices[8]. |
| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Not Specified | IC₅₀ = 36 pM | Demonstrates exceptionally high affinity for the mGluR5 receptor[2]. |
| FB-MG11 (4-fluorobenzoate modified peptide) | Cholecystokinin-2 Receptor (CCK-2R) | Ligand-binding assay | 0.20 | The 4-fluoro (para) substitution resulted in the highest binding affinity among the tested analogs[9]. |
| FNic-MG11 (6-fluoronicotinate modified peptide) | Cholecystokinin-2 Receptor (CCK-2R) | Ligand-binding assay | 0.74 | Showed high affinity, though lower than the 4-fluorobenzoate analog[9]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., fluorinated benzonitrile isomers) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of a compound on enzyme activity.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and inhibitor (e.g., fluorinated benzonitrile isomers).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor or a vehicle control. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound (e.g., fluorinated benzonitrile isomers).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to calculate the IC₅₀ of the test compound, which can then be converted to a binding affinity constant (Kᵢ).
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of fluorinated benzonitrile isomers using the MTT assay.
Signaling Pathway: General Enzyme Inhibition
Caption: A simplified diagram illustrating competitive enzyme inhibition by a fluorinated benzonitrile isomer.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: The relationship between the position of the fluorine atom and the resulting biological activity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking 4-(Difluoromethoxy)benzonitrile: A Comparative Guide for Material Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing molecular properties. 4-(Difluoromethoxy)benzonitrile emerges as a compound of significant interest, offering a unique combination of a polar nitrile group and a difluoromethoxy substituent. This guide provides a comparative benchmark of its performance characteristics against relevant alternatives in key material applications, supported by generalized experimental protocols for validation.
I. Performance Benchmarking: Liquid Crystal Applications
The introduction of fluorine atoms into liquid crystal (LC) molecules is a well-established strategy to modulate key electro-optical properties. The difluoromethoxy group in this compound is expected to significantly influence the dielectric anisotropy (Δε) and birefringence (Δn) of LC mixtures.
Comparative Data:
| Property | Standard Nematic LC Host (e.g., 5CB) | Projected Performance with Fluorinated Benzonitrile Additive (including this compound) | Alternative Fluorinated Additive (e.g., 4-(Trifluoromethoxy)benzonitrile based mixture) |
| Dielectric Anisotropy (Δε) at 25°C | ~ +10 | > +15 (projected) | ~ +12 to +18[1][2][3] |
| Birefringence (Δn) at 589 nm, 25°C | ~ 0.18 | ~ 0.18 - 0.20 (projected) | ~ 0.17 - 0.22[4] |
| Clearing Point (°C) | ~ 35 | Dependent on host and concentration | Dependent on host and concentration |
| Viscosity (mPa·s at 20°C) | ~ 25 | Expected to be slightly higher than host | Generally higher than non-fluorinated analogs[4] |
Rationale for Projected Performance:
The strong electronegativity of the fluorine atoms in the difluoromethoxy group is anticipated to increase the dipole moment perpendicular to the principal molecular axis, thereby significantly enhancing the positive dielectric anisotropy of the liquid crystal mixture.[2] This is a crucial factor for enabling low-voltage switching in display applications. The impact on birefringence is expected to be moderate, potentially with a slight increase due to the presence of the additional phenyl ring.
II. Performance Benchmarking: Organic Light-Emitting Diode (OLED) Applications
In the realm of organic electronics, benzonitrile derivatives are utilized as building blocks for emitter and host materials in OLEDs. The electronic properties of the benzonitrile core can be tuned by substituents to achieve desired emission colors and device efficiencies.
Comparative Data:
Direct performance data for OLEDs incorporating this compound is not currently available. The following table compares the typical performance of a standard fluorescent blue emitter with that of high-performance blue emitters based on thermally activated delayed fluorescence (TADF), a category where strategically functionalized benzonitriles have shown promise.
| Performance Metric | Standard Fluorescent Blue Emitter | High-Performance TADF Emitter (Potential for functionalized benzonitriles) | Alternative: Phosphorescent Emitter (e.g., Ir(ppy)₃ for green) |
| External Quantum Efficiency (EQE) | < 5% | > 20%[5] | > 25% |
| Maximum Luminance (cd/m²) | ~1,000 - 5,000 | > 10,000[6] | > 100,000 |
| Emission Color (CIE coordinates) | Deep Blue (e.g., ~0.15, 0.08) | Sky Blue to Deep Blue | Green (e.g., ~0.30, 0.60) |
| Operational Lifetime (LT50 at 1000 cd/m²) | < 100 hours | Variable, often a challenge for deep blue | > 10,000 hours |
Projected Role of this compound:
The electron-withdrawing nature of the difluoromethoxy group could be leveraged in the design of new TADF emitters or host materials. By influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), it could contribute to achieving a small energy gap between the singlet and triplet excited states, a prerequisite for efficient TADF.
III. Experimental Protocols
The following sections outline generalized experimental procedures for the characterization of materials discussed in this guide.
A. Characterization of Liquid Crystal Properties
Objective: To measure the dielectric anisotropy and birefringence of a liquid crystal mixture containing this compound.
Methodology:
-
Mixture Preparation: Prepare a homogeneous mixture of the liquid crystal host and this compound (e.g., 5-15 wt%) by heating the components above their clearing points, followed by thorough mixing and slow cooling.
-
Cell Fabrication: Inject the liquid crystal mixture into a pre-fabricated liquid crystal cell (e.g., with a 5-10 µm cell gap and planar alignment layers) via capillary action in the isotropic phase.
-
Dielectric Spectroscopy:
-
Place the filled cell in a temperature-controlled holder.
-
Measure the capacitance of the cell with the director aligned parallel (C||) and perpendicular (C⊥) to an applied electric field using an LCR meter.
-
Calculate the dielectric permittivity components (ε|| and ε⊥) and the dielectric anisotropy (Δε = ε|| - ε⊥).[2]
-
-
Birefringence Measurement (Abbe Refractometer):
-
Place a drop of the liquid crystal mixture on the prism of a temperature-controlled Abbe refractometer.
-
Use a polarizing filter to measure the extraordinary (ne) and ordinary (no) refractive indices.
-
Calculate the birefringence (Δn = ne - no).
-
B. Fabrication and Testing of OLEDs
Objective: To fabricate and characterize the performance of an OLED using a material derived from this compound as the emissive layer.
Methodology:
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.[7]
-
Organic Layer Deposition: In a high-vacuum thermal evaporation system (pressure < 10-6 Torr), deposit the following layers sequentially:
-
Hole Injection Layer (HIL), e.g., MoO₃ (5 nm)
-
Hole Transport Layer (HTL), e.g., NPB (40 nm)
-
Emissive Layer (EML): Co-evaporate a host material with the benzonitrile-based emitter (e.g., 20 wt%) to a thickness of 20-30 nm.[7]
-
Electron Transport Layer (ETL), e.g., TPBi (40 nm)
-
-
Cathode Deposition: Deposit an electron injection layer (e.g., LiF, 1 nm) followed by a metal cathode (e.g., Al, 100 nm).[7]
-
Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy resin in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector.
-
Calculate the external quantum efficiency (EQE) from the luminance, current density, and emission spectrum.
-
Measure the electroluminescence spectrum using a spectrometer.
-
IV. Conclusion
This compound presents a promising molecular scaffold for the development of advanced materials for liquid crystal displays and organic light-emitting diodes. The presence of the difluoromethoxy group is anticipated to enhance key performance metrics such as dielectric anisotropy in liquid crystals and contribute to the design of novel TADF emitters for OLEDs. While direct experimental data remains to be published, the comparative analysis and generalized protocols provided in this guide offer a solid foundation for researchers to explore the potential of this versatile compound in their respective fields. Further experimental investigation is warranted to fully elucidate its performance characteristics and unlock its potential in next-generation material applications.
References
- 1. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-(Difluoromethoxy)benzonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Difluoromethoxy)benzonitrile, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard Profile and Disposal Overview
This compound is a chemical compound that requires careful management due to its potential health hazards. Safety Data Sheets (SDS) indicate that this substance is harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, it must be treated as hazardous waste, and its disposal must adhere to strict local, state, and federal regulations. The primary disposal method involves engaging a licensed professional waste disposal service to handle the material.[2]
| Hazard Classification | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
| Acute Toxicity, Dermal (Category 4) | P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
| Acute Toxicity, Inhalation (Category 4) | P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
| Skin Irritation (Category 2) | P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
| Serious Eye Irritation (Category 2) | P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working in an area with inadequate ventilation or when dealing with dust or aerosols, use a NIOSH-approved respirator.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
Handling Spills and Contaminated Materials
In the event of a spill, follow these procedures for cleanup and disposal.
-
Ventilation: Ensure the area is well-ventilated.[5]
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to absorb the chemical.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a suitable, sealed container for hazardous waste disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.
-
Do Not Rinse into Drains: Do not rinse empty containers into the sewer system.[1]
-
Triple Rinsing (if applicable): If your institution's waste management plan allows for the recycling of triple-rinsed containers, collect the rinsate as hazardous waste.
-
Disposal: Dispose of the unrinsed or triple-rinsed container as hazardous waste through a licensed contractor.[2]
Arranging for Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a certified disposal facility.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office about the hazardous waste you need to dispose of. They will provide guidance on proper labeling and storage pending pickup.
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[2] Your EHS office will typically coordinate this.
-
Documentation: Ensure all necessary paperwork for the hazardous waste transfer is completed accurately.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(Difluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-(Difluoromethoxy)benzonitrile (CAS No. 90446-25-6). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
I. Understanding the Hazards
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
Data derived from the Safety Data Sheet for this compound.[1]
II. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure. The following PPE is mandatory when handling this compound.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves.[2][3][4][5][6] | Provides superior resistance to chemicals, solvents, and punctures.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[7] | Protects against splashes and airborne particles. |
| Skin and Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[8] | Minimizes the inhalation of dust or vapors. |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
A. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper or a weighing boat, and the appropriate solvent.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing:
-
Tare the analytical balance with the weighing vessel inside.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Record the exact weight.
-
Securely close the primary container of the chemical.
-
B. Dissolving the Compound:
-
Solvent Addition: In the chemical fume hood, add the desired solvent to a suitable flask.
-
Transfer of Solid: Carefully add the weighed this compound to the solvent.
-
Rinsing: Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Dissolution: Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, depending on the solvent and experimental protocol.
C. Setting up a Reaction:
-
Glassware Inspection: Ensure all glassware is free from cracks and contaminants.
-
Assembly: Assemble the reaction apparatus within the chemical fume hood.
-
Reagent Addition: Add other reagents to the reaction flask containing the dissolved this compound as per the experimental protocol.
-
Monitoring: Monitor the reaction from a safe distance, utilizing the fume hood sash as a protective barrier.
D. Post-Handling and Decontamination:
-
Equipment Decontamination:
-
Thoroughly wash all glassware and equipment that came into contact with the chemical with an appropriate solvent (e.g., acetone), followed by a detergent wash and rinsing with deionized water.
-
Dispose of the initial solvent rinse as hazardous waste.
-
-
Work Area Decontamination: Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
IV. Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, contaminated weighing paper, and gloves in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated sharps container.
-
B. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
C. Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for the final disposal of hazardous chemical waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
V. Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Emergency Response Plan:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS or emergency response team.[3] |
Visual Workflow for Handling this compound
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. dem.ri.gov [dem.ri.gov]
- 3. jmu.edu [jmu.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. iveyinternational.com [iveyinternational.com]
- 6. ptb.de [ptb.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. esc.bogazici.edu.tr [esc.bogazici.edu.tr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
